Fmoc-L-homopropargylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRBJULQYVYGV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170451 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-21-0 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-L-homopropargylglycine: A Technical Guide for Researchers
Introduction: Fmoc-L-homopropargylglycine is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne side chain and an Fmoc-protected amine, allows for its seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The alkyne handle serves as a versatile reactive group for post-synthetic modifications, most notably through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications.
Chemical Properties and Structure
This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, which is stable under acidic conditions but readily cleaved by a mild base like piperidine, making it ideal for SPPS.[1] The L-configuration denotes its specific stereochemistry. The homopropargyl side chain contains a terminal alkyne, a small and minimally disruptive functional group that is stable throughout the peptide synthesis process and requires no protection.[1]
1.1. General and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 942518-21-0 | [1][2] |
| Molecular Formula | C₂₁H₁₉NO₄ | [2][3] |
| Molecular Weight | 349.38 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% - ≥99% (HPLC) | [4][5] |
| Storage Temperature | 15-25°C or at lower temperatures (0-8°C) for long-term | [4] |
1.2. Structural Identifiers and Computed Properties
Detailed structural identifiers and computationally predicted properties provide deeper insight into the molecule's topology and behavior in different chemical environments.
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | [2] |
| SMILES | C#CCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2] |
| InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N | [1][2] |
| Topological Polar Surface Area | 75.6 Ų | [2] |
| XLogP3 | 3.6 | [2] |
1.3. Molecular Structure Diagram
The diagram below illustrates the two-dimensional structure of this compound, highlighting the key functional groups: the Fmoc protecting group, the carboxylic acid, and the terminal alkyne side chain.
Caption: 2D structure of this compound.
Experimental Protocols and Applications
This compound is primarily used as a building block to introduce a reactive alkyne group into a specific position within a peptide sequence. This enables a wide range of subsequent chemical modifications.
2.1. Solid-Phase Peptide Synthesis (SPPS) Incorporation
The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. The alkyne side chain is stable to the repetitive cycles of deprotection and coupling.
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the first C-terminal amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.[1][6] This is typically repeated once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve this compound (typically 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA). Add this activation mixture to the resin.
-
Coupling Reaction: Agitate the resin mixture for 1-2 hours at room temperature to allow for the formation of the new peptide bond.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[1]
Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.
2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
After the alkyne-containing peptide is synthesized and purified, the terminal alkyne serves as a handle for "click chemistry." The CuAAC reaction forms a stable triazole linkage with an azide-modified molecule (e.g., a fluorescent dye, biotin tag, or drug molecule).[1]
Detailed Methodology:
-
Reactant Preparation: Dissolve the alkyne-containing peptide and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] A copper-stabilizing ligand (e.g., THPTA or TBTA) is often included to improve reaction efficiency and prevent catalyst disproportionation.
-
Reaction Execution: Add the copper(I) catalyst solution to the peptide/azide mixture. The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.
-
Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: Reaction pathway for CuAAC bioconjugation.
2.3. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
A powerful application of L-homopropargylglycine (the deprotected form of the amino acid) is its use as a surrogate for methionine in cellular protein synthesis.[1] Because of its structural similarity, it is recognized by the cell's own machinery and incorporated into newly synthesized proteins.[1] This technique, known as BONCAT, allows for the specific labeling and subsequent isolation or visualization of nascent proteins.[1]
Experimental Workflow:
-
Metabolic Labeling: Cells are cultured in methionine-free media supplemented with L-homopropargylglycine (HPG). During this period, newly synthesized proteins will incorporate HPG instead of methionine.
-
Cell Lysis: The cells are harvested and lysed to release the total protein content.
-
Click Reaction: The alkyne-labeled proteome in the cell lysate is then subjected to a CuAAC reaction with an azide-functionalized reporter tag, such as azide-biotin (for affinity purification) or an azide-fluorophore (for visualization).
-
Analysis: The labeled proteins can be visualized via fluorescence microscopy or SDS-PAGE and in-gel fluorescence, or they can be enriched and purified using streptavidin beads (if biotin-tagged) for identification by mass spectrometry.[1]
Caption: Experimental workflow for BONCAT protein labeling.
Synthesis and Stability
An efficient, multigram-scale synthesis of enantiopure (>98% ee) this compound has been developed, making this crucial reagent more accessible.[7][8][9][10] The route often starts from Boc-L-Glu-OtBu and involves a key Seyferth-Gilbert homologation step to form the terminal alkyne.[7][8]
Stability and Storage:
-
Solid Form: As a solid, this compound is stable when stored in a cool, dry, and dark place.[11] It is important to protect it from moisture to prevent hydrolysis and from basic environments which could prematurely cleave the Fmoc group.[11]
-
Solution: Stability in solution is dependent on the solvent and pH. Stock solutions should be prepared fresh when possible. In basic conditions (e.g., during the deprotection step in SPPS), the Fmoc group is intentionally cleaved. The alkyne group itself is generally stable but can undergo oxidation over long-term storage.[1]
Conclusion
This compound is a versatile and powerful chemical tool. Its straightforward incorporation into peptides via SPPS and the bio-orthogonal reactivity of its alkyne side chain provide a robust platform for a wide array of applications, from creating novel peptide-based therapeutics and biomaterials to studying dynamic cellular processes like protein synthesis. The well-established protocols for its use in SPPS and CuAAC reactions, combined with its increasing commercial and synthetic accessibility, ensure its continued prominence in advanced scientific research.
References
- 1. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 2. This compound | C21H19NO4 | CID 56953874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-L-propargylglycine [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Optimized Synthesis of this compound-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. benchchem.com [benchchem.com]
The Alkyne Handle: A Technical Guide to Fmoc-L-homopropargylglycine in Biochemical Research
For researchers, scientists, and drug development professionals, the strategic introduction of unique chemical functionalities into biological molecules is a cornerstone of innovation. Fmoc-L-homopropargylglycine, a non-canonical amino acid, has emerged as a powerful tool in this endeavor. This guide provides an in-depth exploration of its applications, supported by experimental protocols and quantitative data, to facilitate its integration into pioneering research.
This compound is a derivative of the amino acid glycine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine and a terminal alkyne on its side chain. The Fmoc group makes it directly compatible with the most common strategy for chemically synthesizing peptides, known as Fmoc solid-phase peptide synthesis (SPPS). The alkyne side chain, a small and biologically inert functional group, serves as a "handle" for subsequent chemical modification through highly specific and efficient "click chemistry" reactions.
This unique combination of features allows for the precise, site-specific incorporation of a reactive moiety into peptides and proteins. The subsequent modifications can be used to attach a wide array of molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) to improve therapeutic properties, or other biomolecules to create complex conjugates.
Core Applications in Biochemistry
The versatility of this compound has led to its adoption in a multitude of biochemical applications:
-
Peptide-Based Therapeutics: The stability and bioavailability of therapeutic peptides can be enhanced by incorporating non-canonical amino acids like L-homopropargylglycine.[1] The alkyne handle allows for the attachment of molecules that can improve a peptide's pharmacokinetic properties or deliver a therapeutic payload to a specific target.
-
Proteomics and Protein Dynamics: The deprotected form of this compound, L-homopropargylglycine (HPG), can be used as a methionine analog.[1] When introduced to cells, it is incorporated into newly synthesized proteins during translation. This process, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective labeling and subsequent identification of proteins synthesized within a specific timeframe.
-
Drug Discovery and Development: This amino acid is a valuable building block in the synthesis of novel therapeutic agents.[1][2] The alkyne group facilitates the straightforward modification of peptides, enabling the development of compounds with enhanced properties for targeted drug delivery and diagnostics.[1]
-
Bioconjugation and Biomaterials: The ability to selectively modify peptides and proteins using this compound and click chemistry has numerous applications in creating complex biomaterials, such as hydrogels for tissue engineering, and in the development of diagnostic tools.[1]
-
Neuroscience Research: It is utilized in the study of neuropeptides to understand their roles in neurological functions, offering insights into potential treatments for neurological disorders.[3]
Quantitative Data Summary
The efficiency of incorporating this compound and its subsequent modification is critical for its utility. The following tables summarize key quantitative data related to its synthesis and application.
| Parameter | Value | Reference |
| Enantiomeric Purity of this compound-OH | >98% ee | [4][5] |
| Purity of Fmoc-L-β-homopropargylglycine (HPLC) | ≥ 99% | [6] |
| Overall Yield of Optimized Synthesis | 72% | [7] |
Table 1: Synthesis and Purity of this compound. High enantiomeric purity is crucial to avoid the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.
| Reaction | Reagents/Conditions | Yield | Reference |
| Seyferth–Gilbert homologation | Cs₂CO₃ | 89% | [3] |
| CuAAC on peptide | CuSO₄, NaAsc, TBTA, in DMSO/H₂O, rt, 4h | 69-72% | [8] |
| CuAAC on peptide | Copper wire, DMF, 50°C, 5h | 100% conversion | [8] |
Table 2: Yields of Key Reactions. The yield of the click reaction can be highly efficient, often quantitative, depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling agent (e.g., HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, or collidine)
-
Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
SPPS reaction vessel
-
Nitrogen for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate with nitrogen for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling agent (e.g., HCTU) in DMF.
-
Add 5-10 equivalents of the base (e.g., DIPEA) to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate with nitrogen for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Containing Peptide
This protocol describes the "clicking" of an azide-containing molecule onto the peptide synthesized in Protocol 1.
Materials:
-
Alkyne-modified peptide (on-resin or cleaved and purified)
-
Azide-containing molecule (e.g., a fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Peptide Preparation:
-
If the peptide is on-resin, swell the resin in the reaction solvent.
-
If the peptide is cleaved, dissolve it in the reaction solvent.
-
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄, NaAsc, and the azide molecule in the reaction solvent.
-
If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.
-
-
Reaction Setup:
-
To the peptide solution, add the azide-containing molecule (typically 1.5-5 equivalents).
-
Add the CuSO₄ solution (typically 0.1-0.5 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents).
-
-
Reaction Conditions:
-
Agitate the reaction mixture at room temperature.
-
The reaction is typically complete within 1-4 hours, but can be left overnight. Reaction progress can be monitored by HPLC-MS.
-
-
Work-up and Purification:
-
If the reaction was performed on-resin, wash the resin extensively to remove excess reagents before cleaving the peptide.
-
If the reaction was performed in solution, the modified peptide can be purified directly using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for peptide synthesis and modification.
Caption: BONCAT workflow for proteomic analysis.
References
- 1. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Fmoc-L-homopropargylglycine: A Technical Guide
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg-OH) , a non-canonical amino acid, has emerged as a critical tool for chemical biologists and drug development professionals. Its unique terminal alkyne functionality allows for the precise, bioorthogonal modification of peptides and proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth exploration of the discovery and the historical evolution of the synthesis of this versatile building block, presenting detailed experimental protocols and comparative data for key synthetic methodologies.
From a Synthetic Challenge to a Bioorthogonal Handle: A Historical Perspective
The journey to the readily available, high-purity this compound used today reflects the broader advancements in the synthesis of unnatural amino acids. Early methods for producing the core amino acid, L-homopropargylglycine, were often characterized by low yields and a lack of stereochemical control.
One of the classical approaches to α-amino acid synthesis, the Strecker synthesis , was adapted for the preparation of racemic homopropargylglycine. This method, while foundational, typically involved the use of toxic cyanide reagents and resulted in a racemic mixture, necessitating a challenging resolution step to isolate the desired L-enantiomer. An improved classic Strecker synthesis was developed that led to racemic homopropargylglycine (Hpg) in a 61% overall yield.[1]
The development of more sophisticated synthetic routes, aimed at achieving high enantiopurity, marked a significant step forward. A notable early contribution was made by Davis and co-workers, who developed a synthesis starting from a protected L-glutamic acid derivative. While this represented an improvement, the quest for a more efficient and scalable synthesis continued.
A significant breakthrough in the practical, large-scale synthesis of this compound was reported by Polyak and Krauss in 2022.[2][3][4] Their optimized route addressed key challenges of previous methods, particularly the issue of racemization during the crucial alkyne installation step. This optimized synthesis has made enantiopure this compound more accessible for its widespread use in solid-phase peptide synthesis (SPPS).[5]
Comparative Analysis of Synthetic Methodologies
The evolution of the synthesis of this compound can be best understood by comparing the key methodologies. The following table summarizes the quantitative data from the classical Strecker synthesis and the modern, optimized synthesis by Polyak and Krauss.
| Method | Starting Material | Key Reaction | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Classical Strecker Synthesis | 4-pentynal | Strecker reaction | 61% (racemic) | Not applicable (racemic) | Dong et al. |
| Optimized Synthesis | Boc-L-Glu-OtBu | Seyferth-Gilbert Homologation | 72% | >98% | Polyak and Krauss[2] |
Detailed Experimental Protocols
Classical Strecker Synthesis of Racemic Homopropargylglycine
This protocol is based on the improved classic Strecker synthesis for producing racemic homopropargylglycine.
Step 1: Synthesis of 2-aminohex-5-ynenitrile
-
To a solution of 4-pentynal in ammonia/methanol, add ammonium chloride and potassium cyanide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent and concentrate under reduced pressure.
Step 2: Hydrolysis to DL-Homopropargylglycine
-
Treat the crude 2-aminohex-5-ynenitrile with a strong acid (e.g., HCl).
-
Heat the mixture to reflux for several hours.
-
Neutralize the reaction mixture and isolate the racemic homopropargylglycine by crystallization.
Note: This method produces a racemic mixture that requires subsequent resolution to obtain the L-enantiomer.
Optimized Synthesis of this compound (Polyak and Krauss)
This optimized, multi-gram synthesis provides high yields of enantiopure this compound.[2]
Step 1: Double Boc Protection of Boc-L-Glu-OtBu
-
To a solution of Boc-L-Glu-OtBu in an appropriate solvent, add di-tert-butyl dicarbonate (Boc)2O and a suitable base (e.g., triethylamine) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion. This double protection is crucial for high material throughput.
Step 2: Weinreb Amide Formation
-
The di-Boc protected glutamic acid derivative is converted to the corresponding Weinreb amide.
Step 3: Reduction to Aldehyde
-
The Weinreb amide is reduced to the corresponding aldehyde using a suitable reducing agent.
Step 4: Seyferth-Gilbert Homologation
-
The key step involves the conversion of the aldehyde to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base such as cesium carbonate (Cs2CO3). The use of Cs2CO3 is critical to prevent racemization.[2]
-
The reaction is typically carried out at low temperatures.
Step 5: Deprotection and Fmoc Protection
-
The Boc and t-butyl ester protecting groups are removed using a strong acid (e.g., trifluoroacetic acid).
-
The resulting free amine is then protected with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final product, this compound.
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Optimized synthesis of Fmoc-L-Hpg-OH via Seyferth-Gilbert homologation.
Caption: Classical Strecker synthesis of L-Homopropargylglycine.
Conclusion
The synthesis of this compound has evolved from challenging, low-yield methods to a highly efficient and scalable process. The optimized synthesis developed by Polyak and Krauss has been instrumental in making this valuable non-canonical amino acid readily available to the scientific community. The ability to incorporate a terminal alkyne into peptides with high fidelity has opened up new avenues for drug discovery, protein engineering, and the study of biological processes, solidifying the importance of this compound as a key tool in modern chemical biology.
References
understanding the role of the Fmoc protecting group
An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of protecting group chemistry is fundamental. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains.[1][2] Its widespread adoption is primarily due to its unique lability under mild basic conditions, which contrasts with its stability in acidic environments.[1][3] This property allows for an orthogonal protection strategy, where the temporary Nα-Fmoc group can be selectively removed without disturbing the acid-labile protecting groups on the amino acid side chains.[][]
This guide provides a comprehensive overview of the Fmoc group, including its chemical principles, its application in SPPS, quantitative data on its cleavage kinetics, and detailed experimental protocols.
Core Principles of Fmoc Chemistry
The success of the Fmoc group in SPPS hinges on its predictable and highly specific chemical behavior. Developed in the 1970s by Carpino and Han, it has become the preferred choice for many applications over the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated exposure to strong acids.[6][7]
Mechanism of Fmoc Protection
The Fmoc group is introduced to the α-amino group of an amino acid to prevent it from forming unwanted peptide bonds during the coupling step.[6] This is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][8] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl.[1][3]
Mechanism of Fmoc Deprotection
The defining characteristic of the Fmoc group is its lability to bases.[3] The deprotection is an elimination reaction (E1cB mechanism) initiated by a base, most commonly a secondary amine like piperidine.[9][10] The process involves two main steps:
-
A base abstracts the acidic proton on the fluorenyl ring system's C9 position.[9][11]
-
This leads to a β-elimination, cleaving the C-O bond and releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][9]
The secondary amine used for deprotection also serves as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine of the peptide chain.[9][11]
Orthogonality in Peptide Synthesis
The Fmoc/tBu strategy is a prime example of an orthogonal protection scheme. The Nα-Fmoc group is base-labile, while the side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile.[][12] This ensures that the repetitive deprotection steps using a mild base only affect the N-terminus, leaving the side chains protected until the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[6][7] This orthogonality is crucial for preventing side reactions and synthesizing complex or modified peptides, such as those with phosphorylation or glycosylation, which would not be stable under the harsh conditions of the Boc/Bzl strategy.[13]
The Fmoc-SPPS Cycle
Solid-phase peptide synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[7] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[7][14]
The typical Fmoc-SPPS cycle consists of the following steps:
-
Nα-Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group.[15]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct.[16]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin, where it forms a peptide bond with the newly freed N-terminal amine.[17]
-
Washing: The resin is washed again to remove unreacted amino acids and coupling byproducts.[18]
This four-step cycle is repeated for each amino acid in the sequence. A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time by measuring the UV absorbance of the released DBF adduct at approximately 301 nm, which allows for precise reaction tracking.[2][]
Quantitative Data: Fmoc Deprotection Kinetics
The efficiency of the Fmoc deprotection step is critical for the overall success of the synthesis. The reaction rate is dependent on the base used, its concentration, and the specific amino acid residue. Piperidine is the most common reagent, but alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine are also used.[11][19]
| Base Reagent (in DMF) | Concentration (% v/v) | Amino Acid Model | Time (min) | Fmoc Removal (%) | Citation(s) |
| Piperidine | 1% | Fmoc-Val-OH | 1 | 8.2 | [19][20] |
| Piperidine | 1% | Fmoc-Val-OH | 3 | 33.4 | [19][20] |
| Piperidine | 1% | Fmoc-Val-OH | 5 | 49.6 | [19][20] |
| Piperidine | 2% | Fmoc-Val-OH | 1 | 12.9 | [19][20] |
| Piperidine | 2% | Fmoc-Val-OH | 3 | 63.3 | [19][20] |
| Piperidine | 2% | Fmoc-Val-OH | 5 | 87.9 | [19][20] |
| Piperidine | 5% | Fmoc-Val-OH | 3 | >99 | [19][20] |
| Piperidine | 20% | Fmoc-Val-OH | 3 | >99 | [19][20] |
| Piperidine | 20% | Fmoc-L-Leucine-OH | 3 | ~80 | [21] |
| Piperidine | 20% | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |
| 4-Methylpiperidine | 20% | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |
| Piperazine | 10% (w/v) | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |
This table summarizes data on the percentage of Fmoc group removal from model amino acids under various basic conditions and reaction times.
Experimental Protocols
The following are standard protocols for manual Fmoc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: Resin Swelling and Initial Deprotection
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[16][17] Add a suitable solvent like DMF (approx. 10 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to allow the resin to swell.[17] Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin.[17] Agitate the mixture for an initial 3 minutes, then drain the solution.[17] Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15] Drain the deprotection solution.
-
Washing: Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-6 times to completely remove residual piperidine and the DBF adduct.[16]
Protocol 2: Amino Acid Coupling
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (2.9-5 equivalents) in DMF.[17] Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.[17]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[17]
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[17] The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[18]
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by a solvent like dichloromethane (DCM) (3-5 times), and finally DMF again (3-5 times) to remove all excess reagents.[17]
Protocol 3: Final Cleavage and Peptide Precipitation
-
Preparation: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol. Dry the resin completely under vacuum.[17]
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (TIS acts as a scavenger to trap reactive cations generated during deprotection).[15] Add the cold cleavage cocktail to the dried resin (10-15 mL per gram of resin) and stir at room temperature for 2-3 hours.[15][18]
-
Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.[17] Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[17]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.[17]
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][17]
Conclusion
The Fmoc protecting group is an indispensable tool in modern organic chemistry, particularly for the synthesis of peptides. Its base-lability and orthogonality with acid-labile side-chain protecting groups form the foundation of the highly successful Fmoc/tBu SPPS strategy.[6][12] This methodology offers milder reaction conditions compared to older techniques, enables the synthesis of longer and more complex peptides, and is highly amenable to automation.[6][14] For researchers in drug discovery and development, a thorough understanding of the principles and practical application of Fmoc chemistry is essential for advancing the frontiers of peptide-based therapeutics and biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. redalyc.org [redalyc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Alkyne Functional Group in Fmoc-L-homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Synthesis, Application, and Bioorthogonal Reactivity of a Key Building Block in Modern Peptide Science.
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) has emerged as an indispensable tool for researchers, scientists, and drug development professionals. This non-canonical amino acid, featuring a terminal alkyne functional group, serves as a versatile building block for the introduction of a bioorthogonal handle into peptides and other biomolecules. This guide provides a comprehensive overview of the core attributes of Fmoc-L-Hpg, with a focus on its synthesis, incorporation into peptides, and subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Core Properties and Applications
This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amine, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is its side chain, which terminates in a reactive alkyne group. This alkyne is a small, sterically unobtrusive, and highly specific functional group that remains inert to the conditions of peptide synthesis and purification.
The primary application of Fmoc-L-Hpg lies in its ability to participate in bioorthogonal "click" reactions, most notably the CuAAC reaction. This reaction allows for the efficient and specific covalent ligation of the alkyne-containing peptide with a molecule bearing an azide functional group.[1][2] This powerful conjugation strategy has found widespread use in:
-
Peptide Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking studies.
-
Bioconjugation: Formation of peptide-drug conjugates, peptide-oligonucleotide complexes, and peptide-polymer hybrids.[3]
-
Peptide Cyclization: Creation of cyclic peptides with enhanced stability and biological activity.
-
PROTAC Synthesis: Its use is being explored in the synthesis of Proteolysis-targeting chimeras (PROTACs).[4]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₄ | [5] |
| Molecular Weight | 349.39 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity (HPLC) | ≥ 99% | [6] |
| Optical Rotation | [a]D²⁰ = 21 ± 2 º (c=1 in DMF) | [6] |
| CAS Number | 942518-21-0 | [5] |
Optimized Synthesis of this compound
An efficient multigram synthesis of enantiopure (>98% ee) this compound-OH has been developed, making this key building block more accessible for research and development.[2] The synthesis involves a key Seyferth-Gilbert homologation step that has been optimized to prevent racemization.
| Step | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| Double Boc Protection | Boc₂O, DMAP, Et₃N | High | - | [2] |
| Seyferth-Gilbert Homologation | Bestmann-Ohira reagent, Cs₂CO₃ | 89% | >98% | [2] |
| Deprotection & Fmoc Protection | TFA, Fmoc-OSu | High | >98% | [2] |
| Overall Yield | - | 72% | >98% | [2] |
Yields in Peptide Modification Reactions
The efficiency of both the incorporation of Fmoc-L-Hpg into peptides and the subsequent click chemistry reaction is crucial for the successful generation of modified biomolecules.
| Reaction | Conditions | Yield | Reference |
| On-Resin CuAAC Cyclization | CuI, DIEA, on PEGA resin | 79% (monomer) | [7] |
| Solution-Phase CuAAC Cyclization | Cu(I), 2,6-lutidine, DIPEA, TBTA in MeCN | 31-90% | [8] |
| On-Resin Peptide-Polymer Conjugation | CuSO₄, NaAsc, DMF, 100°C | 43% | [8] |
| Solution-Phase Peptide Conjugation | CuSO₄, NaAsc, various conditions | >95% | [8] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a solid support resin.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (or HATU/HOAt, equivalent to the amino acid), in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.
Materials:
-
Alkyne-peptide-resin from Protocol 1
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent
-
Reducing agent (if using CuSO₄): Sodium ascorbate
-
Ligand (optional, but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Base: DIPEA or 2,6-lutidine
-
Solvent: Degassed DMF or a mixture of DMSO and water
Procedure:
-
Resin Swelling: Swell the alkyne-peptide-resin in degassed DMF for at least 30 minutes.
-
Reaction Cocktail Preparation:
-
In a separate vial, dissolve the azide-containing molecule (5-10 equivalents) in a minimal amount of DMF.
-
If using CuSO₄, prepare a stock solution of CuSO₄ and the ligand (e.g., THPTA). Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
To the swollen resin, add the solution of the azide-containing molecule.
-
If using CuBr, add it directly to the resin suspension.
-
If using CuSO₄/sodium ascorbate, add the CuSO₄/ligand solution followed by the sodium ascorbate solution.
-
Add the base (e.g., DIPEA, 5-10 equivalents).
-
-
Reaction: Agitate the mixture at room temperature for 4-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of a purified alkyne-containing peptide with an azide-containing molecule in solution.
Materials:
-
Purified alkyne-containing peptide
-
Azide-containing molecule
-
Copper(I) source: CuSO₄
-
Reducing agent: Sodium ascorbate
-
Ligand: THPTA
-
Solvent: Degassed buffer (e.g., phosphate-buffered saline) and a co-solvent like DMSO or t-butanol if needed to dissolve the reactants.
Procedure:
-
Dissolve Reactants: Dissolve the purified alkyne-containing peptide and the azide-containing molecule (typically 1.5-5 equivalents) in the chosen degassed solvent system.
-
Prepare Catalyst Solution: In a separate tube, mix the CuSO₄ and THPTA solutions.
-
Initiate Reaction: Add the copper/ligand solution to the peptide/azide mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by HPLC-MS.
-
Purification: Once the reaction is complete, the conjugated peptide can be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.
Caption: The CuAAC "click" reaction for peptide bioconjugation.
Conclusion
This compound is a powerful and versatile building block that has significantly advanced the field of peptide science and drug development. Its compatibility with standard Fmoc-SPPS and the high efficiency and specificity of the subsequent CuAAC reaction provide a robust platform for the precise modification of peptides. This technical guide offers a foundational understanding and practical protocols for the effective utilization of the alkyne functional group in this compound, enabling researchers to explore novel therapeutic and diagnostic applications.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-L-Homopropargylglycine (CAS 942518-21-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, suppliers, and applications of Fmoc-L-homopropargylglycine (CAS 942518-21-0). This non-canonical amino acid is a critical tool in modern chemical biology and drug discovery, primarily utilized for the introduction of a bioorthogonal alkyne handle into peptides and proteins.
Core Properties
This compound is a white solid valued for its role as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the terminal alkyne group, which allows for highly specific and efficient modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]
| Property | Value | Reference |
| CAS Number | 942518-21-0 | [6][7] |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | [8] |
| Synonyms | Fmoc-Hpg-OH, N-Fmoc-L-homopropargylglycine, Fmoc-L-propargylglycine | [1][9] |
| Molecular Formula | C₂₁H₁₉NO₄ | [1][6][7] |
| Molecular Weight | 349.38 g/mol | [4][6][7] |
| Appearance | White solid | [1] |
| Boiling Point | 585.7±50.0 °C (Predicted) | [6] |
| Density | 1.265±0.06 g/cm³ | [6][8] |
| Storage Temperature | Store at <-15°C, keep container well closed. Some suppliers recommend 2-8°C or 15-25°C. | [2][5][7][10] |
| Solubility | Soluble in DMF | [10] |
Experimental Protocols
The primary application of this compound is its incorporation into a peptide sequence via Fmoc SPPS, followed by modification using CuAAC.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for incorporating this compound into a peptide chain on a resin support. Automated synthesizers can also be used.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. To incorporate the alkyne handle, use this compound in the appropriate cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-modified peptide in solution.
Materials:
-
Alkyne-containing peptide (synthesized as described above)
-
Azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., water, t-butanol/water mixture, or DMF)
Procedure:
-
Reaction Setup: Dissolve the alkyne-containing peptide and the azide-containing molecule (typically in slight excess) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate. In another vial, prepare a stock solution of CuSO₄ and THPTA.
-
Reaction Initiation: Add the CuSO₄/THPTA solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, the "clicked" peptide conjugate can be purified by RP-HPLC.
Visualizations
Experimental Workflow for Peptide Modification
Caption: Workflow for synthesizing an alkyne-modified peptide and its subsequent functionalization via click chemistry.
Representative Signaling Pathway Investigation
This compound is instrumental in creating probes to study protein-protein interactions within signaling pathways. For instance, a peptide mimicking a protein's binding domain can be synthesized, labeled with a reporter molecule (e.g., biotin or a fluorophore) via click chemistry, and then used in pulldown or imaging experiments to identify its binding partners.
The following diagram illustrates a hypothetical scenario where a peptide probe is used to investigate the interaction between a kinase and its substrate, a key step in many signaling cascades.
Caption: Using a peptide probe to identify a kinase-substrate interaction in a signaling pathway.
Suppliers
A variety of chemical suppliers offer this compound. Researchers should inquire about purity and availability.
-
AAPPTec, LLC[1]
-
Alfa Chemistry[8]
-
Benchchem[3]
-
BLDpharm[5]
-
BOC Sciences[11]
-
ChemPep[13]
-
Next Peptide[14]
-
Pegpharm[10]
-
Sigma-Aldrich (Novabiochem®)
-
Watson International[15]
This guide provides a foundational understanding of CAS 942518-21-0 for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[1][16]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qyaobio.com [qyaobio.com]
- 11. rsc.org [rsc.org]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
molecular weight and formula of Fmoc-L-homopropargylglycine
Fmoc-L-homopropargylglycine is a pivotal non-canonical amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring an Fmoc protecting group and a terminal alkyne functionality, makes it an invaluable tool in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory setting.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 349.38 g/mol | [4][5] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | [1] |
| Synonyms | Fmoc-Hpg-OH, Fmoc-HPra-OH, (2S)-2-(Fmoc-amino)-5-hexynoic acid | [1][2] |
| Appearance | White to off-white solid | [3] |
| Primary Application | Building block for Fmoc Solid-Phase Peptide Synthesis (SPPS) | [4][5] |
Experimental Protocols and Workflows
This compound is primarily used to incorporate a bioorthogonal alkyne handle into a peptide sequence. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis. The incorporated alkyne can then be selectively modified in a secondary step, most commonly via CuAAC (click chemistry), to conjugate other molecules such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.
Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cornerstone technique in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. The workflow for incorporating this compound is outlined below.
Caption: General workflow for incorporating this compound via Fmoc-SPPS.
Detailed Protocol for Fmoc-SPPS:
-
Resin Preparation : The synthesis begins with a solid support resin (e.g., Wang or Rink Amide resin) which is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) for approximately 1 hour.[5]
-
Fmoc Deprotection : The N-terminal Fmoc protecting group on the resin or the growing peptide chain is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF for about 5-20 minutes.[6]
-
Washing : Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).[6]
-
Amino Acid Coupling :
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin's loading capacity) is pre-activated.[6]
-
Common activation reagents include a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[5][6]
-
The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.[6]
-
-
Washing : The resin is washed again with DMF to remove any unreacted reagents.[6] A Kaiser test can be performed to confirm the complete consumption of the free amine, ensuring the coupling reaction is finished.[6]
-
Cycle Repetition : Steps 2 through 5 are repeated for each subsequent amino acid to elongate the peptide chain according to the desired sequence.[2]
-
Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as Reagent K (82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol), for 2-3 hours.[6] The crude alkyne-containing peptide is then precipitated in cold diethyl ether.[6]
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne on the homopropargylglycine residue serves as a handle for bioorthogonal ligation. The most common reaction is the CuAAC, which forms a stable triazole linkage with an azide-modified molecule.
Caption: Workflow for the bioconjugation of an alkyne-peptide via CuAAC click chemistry.
Detailed Protocol for CuAAC:
This protocol is a general guideline and may require optimization based on the specific biomolecules involved.[7][8]
-
Reagent Preparation :
-
Dissolve the alkyne-modified peptide and the azide-functionalized molecule in an appropriate aqueous buffer.
-
Prepare stock solutions of the catalyst components: a copper(II) source (e.g., 20 mM Copper(II) sulfate, CuSO₄), a reducing agent (e.g., 100 mM Sodium Ascorbate, freshly prepared), and a copper(I)-stabilizing ligand (e.g., 50 mM THPTA - tris(3-hydroxypropyltriazolylmethyl)amine).[7][8][9] The ligand is crucial as it accelerates the reaction and protects biomolecules from oxidative damage.[7][8]
-
-
Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:
-
Incubation : The reaction mixture is typically incubated at room temperature for 1 to 2 hours.[7] Gentle mixing or rotation can be beneficial.
-
Purification : After the reaction is complete, the resulting bioconjugate is purified from excess reagents and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
The strategic incorporation of this compound provides a versatile platform for the synthesis of complex and functionalized peptides, enabling advancements in drug delivery, diagnostic imaging, and fundamental biological research.
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
Fmoc-L-homopropargylglycine as a non-canonical amino acid
An In-depth Technical Guide to Fmoc-L-homopropargylglycine as a Non-canonical Amino Acid
Abstract
Non-canonical amino acids (ncAAs) are powerful tools in chemical biology, enabling the introduction of novel functionalities into peptides and proteins.[1] this compound (Fmoc-L-Hpg) has emerged as a particularly valuable ncAA, featuring a terminal alkyne group that serves as a bioorthogonal handle. This guide provides a comprehensive overview of Fmoc-L-Hpg, including its synthesis, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." Detailed experimental protocols and workflows are presented for researchers, scientists, and professionals in drug development.
Introduction: The Role of Non-Canonical Amino Acids
The 20 standard proteinogenic amino acids provide a limited chemical repertoire for protein structure and function. Non-canonical amino acids expand this repertoire by introducing unique reactive groups like alkynes, azides, and ketones.[1] These groups facilitate bioorthogonal reactions—chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] this compound, with its terminal alkyne side chain, is a key building block for these applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its use in standard SPPS protocols, allowing for the controlled, stepwise assembly of peptides.[1][2] The deprotected form, L-homopropargylglycine (L-Hpg), can also act as a surrogate for methionine and be incorporated into newly synthesized proteins by the cell's natural machinery, a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][3]
Physicochemical Properties of this compound
Fmoc-L-Hpg is a white to off-white solid at room temperature.[4] Its key structural features are the α-amine protected by the base-labile Fmoc group, a free carboxylic acid for peptide bond formation, and the chemically stable terminal alkyne side chain, which does not require protection during SPPS.[1]
| Property | Value | Source |
| CAS Number | 942518-21-0 | [1][5] |
| Molecular Formula | C₂₁H₁₉NO₄ | [5][6] |
| Molecular Weight | 349.38 g/mol | [1][7] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥ 99% (by HPLC) | [4][8] |
| Storage Temperature | 0 - 8 °C | [4][8] |
| InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N | [1] |
Synthesis of Enantiopure this compound
A significant challenge in the synthesis of Fmoc-L-Hpg is maintaining the enantiopurity of the final product.[9] An efficient, multigram synthesis has been developed that addresses this issue, particularly during the critical Seyferth-Gilbert homologation step, which converts an aldehyde into a terminal alkyne.[9][10][11] This optimized route allows for the production of highly pure Fmoc-L-Hpg (>98% enantiomeric excess), making it accessible for large-scale peptide synthesis.[9][10][12]
Initial attempts at the Seyferth-Gilbert homologation using potassium carbonate (K₂CO₃) as the base resulted in high yields but with severe racemization.[10][11] Optimization revealed that using cesium carbonate (Cs₂CO₃) significantly improved the yield while preserving the stereochemistry.[10]
| Entry | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | K₂CO₃ (4.0 equiv) | 68 | 7 | [10][11] |
| 2 | K₂CO₃ (2.0 equiv) | 75 | 88 | [10][11] |
| 3 | K₂CO₃ (2.0 equiv at 0°C to RT) | 72 | 89 | [10][11] |
| 4 | K₂CO₃ (2.0 equiv at 0°C) | 55 | 99 | [10][11] |
| 5 | Cs₂CO₃ (1.4 equiv) | 73 | 98 | [10] |
| 6 | Cs₂CO₃ (1.4 equiv, 17g scale) | 73 | 98 | [10][11] |
| 7 | Cs₂CO₃ (1.4 + 0.7 equiv) | 85 | 98 | [10][11] |
| 8 | Cs₂CO₃ (1.4 + 0.7 equiv, 8.5g scale) | 89 | 98 | [10][11] |
Applications in Peptide and Protein Chemistry
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Hpg is designed for seamless integration into standard Fmoc-based SPPS protocols.[1][13] The Fmoc group on the α-amine is temporarily removed at each cycle using a mild base (e.g., piperidine), allowing the next amino acid to be coupled.[1][2] The alkyne side chain is stable to these conditions and requires no additional protecting group, simplifying the synthesis process.[1]
Bioorthogonal Modification: Click Chemistry
The terminal alkyne introduced by Fmoc-L-Hpg is a versatile handle for post-synthetic modification.[1] It is most commonly used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This highly efficient and specific "click" reaction forms a stable 1,2,3-triazole linkage between the alkyne-containing peptide and an azide-modified molecule of interest, such as a fluorescent dye, a biotin tag, or a therapeutic payload.[1][4]
Metabolic Labeling of Nascent Proteins (BONCAT)
L-homopropargylglycine (the deprotected amino acid) is a structural analog of methionine.[1] This similarity allows it to be recognized by the cell's methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[1][14] This technique, BONCAT, enables the specific labeling of nascent proteomes.[1][3] The incorporated alkyne handle can then be tagged via click chemistry for visualization, affinity purification, and identification by mass spectrometry.[1][15] Studies have shown that HPG-based BONCAT can be more efficient than methods using azidohomoalanine (AHA) for tagging nascent proteins in certain organisms like Arabidopsis thaliana.[3][16]
Experimental Protocols
Protocol: Optimized Synthesis of Fmoc-L-Hpg-OH
Adapted from Polyak and Krauss (2022).[10]
-
Aldehyde Formation : The synthesis begins with the reduction of a Weinreb amide derived from Boc-L-Glu-OtBu to its corresponding aldehyde.
-
Seyferth-Gilbert Homologation :
-
Dissolve the aldehyde (1.0 equiv) in anhydrous methanol at 0°C.
-
Add Bestmann-Ohira reagent (1.25 equiv).
-
Add cesium carbonate (Cs₂CO₃, 1.4 equiv) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 3 hours.
-
Add an additional portion of Cs₂CO₃ (0.7 equiv) and allow the reaction to warm to room temperature, stirring for an additional 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting alkyne product by column chromatography.
-
-
Deprotection : Remove the Boc and t-Butyl protecting groups using a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Fmoc Protection : React the deprotected free amine with Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) in a solvent mixture like 1,4-dioxane and water to yield the final product, Fmoc-L-Hpg-OH.
-
Purification and Characterization : Purify the final compound by crystallization or chromatography. Confirm identity and purity using NMR and mass spectrometry. Assess enantiomeric excess using chiral HPLC.
Protocol: Fmoc-SPPS Incorporation of Fmoc-L-Hpg
General protocol for manual solid-phase peptide synthesis.[2][17][18]
-
Resin Preparation : Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).[2] Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling :
-
Prepare a solution of Fmoc-L-Hpg-OH (3-5 equiv), a coupling agent like HBTU/HATU (3-5 equiv), and a base like DIPEA (6-10 equiv) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).[19]
-
-
Washing : Wash the resin with DMF to remove excess reagents.
-
Repeat : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage : After the final coupling, wash the resin, perform a final Fmoc deprotection, and then treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to remove side-chain protecting groups and cleave the peptide from the solid support.
-
Peptide Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Protocol: On-Peptide Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General protocol for solution-phase click reaction.[1][14]
-
Reagent Preparation :
-
Dissolve the purified alkyne-peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
Prepare stock solutions of the azide-containing molecule (1.1-1.5 equiv), copper(II) sulfate (CuSO₄, e.g., 0.1 equiv), and a reducing agent like sodium ascorbate (e.g., 0.5 equiv). A copper-ligand like THPTA can be included to improve efficiency and reduce copper-mediated damage to the peptide.
-
-
Reaction Setup :
-
To the peptide solution, add the azide reagent.
-
Add the sodium ascorbate, followed by the copper(II) sulfate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
-
Incubation : Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within 1-2 hours.
-
Purification : Purify the resulting triazole-linked peptide conjugate from excess reagents and catalyst using reverse-phase HPLC.
-
Analysis : Confirm the successful conjugation using mass spectrometry, which will show a mass shift corresponding to the addition of the azide-containing molecule.
Conclusion
This compound is a robust and versatile non-canonical amino acid that has become an indispensable tool for chemical biologists, and drug discovery scientists. Its straightforward incorporation into peptides via standard SPPS and the high efficiency of subsequent bioorthogonal "click" chemistry reactions enable the precise, site-specific modification of peptides and proteins.[1] These capabilities facilitate the development of novel peptide-based therapeutics, advanced diagnostic agents, and sophisticated probes for studying complex biological processes. The optimized synthesis has made this key building block more accessible, promising to accelerate further innovation in the field.
References
- 1. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. biorxiv.org [biorxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. This compound | C21H19NO4 | CID 56953874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:942518-21-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Optimized Synthesis of this compound-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. L-Homopropargylglycine (L-HPG), Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 19. digital.csic.es [digital.csic.es]
The 'Click' Revolution: A Technical Guide to Alkyne-Bearing Amino Acids in Scientific Research and Drug Development
An in-depth exploration of the principles, protocols, and applications of click chemistry utilizing amino acids functionalized with alkyne groups, tailored for researchers, scientists, and professionals in drug development.
The advent of "click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, has transformed the landscape of chemical biology, offering a suite of reactions that are rapid, selective, and high-yielding.[1][2] At the forefront of this chemical revolution is the use of alkyne-bearing amino acids, non-canonical building blocks that can be seamlessly integrated into peptides and proteins.[3][4] This provides a powerful and versatile handle for a myriad of applications, from intricate protein labeling and engineering to the development of novel therapeutic agents.[5][6] This technical guide delves into the core of click chemistry with alkyne-functionalized amino acids, providing a comprehensive overview of the foundational principles, detailed experimental methodologies, and a survey of their impactful applications.
The primary focus will be on the two most prevalent forms of alkyne-azide click chemistry: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bio-friendly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] We will explore the synthesis of common alkyne-containing amino acids, present detailed protocols for their incorporation and subsequent bioconjugation, and provide quantitative data to facilitate experimental design and optimization.
Core Principles: CuAAC and SPAAC
The foundation of click chemistry in this context lies in the highly efficient and specific reaction between an alkyne and an azide to form a stable triazole linkage.[1][9] This reaction can be achieved through two primary modalities, each with its distinct advantages and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This powerful reaction, independently developed by the groups of Sharpless and Morten Meldal, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[9][10] The resulting 1,4-disubstituted triazole is exceptionally stable.[3] CuAAC is characterized by its rapid reaction rates and high yields, making it a workhorse for in vitro applications such as labeling proteins in cell lysates and on fixed cells.[7][10] However, the cytotoxicity associated with the copper catalyst often limits its utility in living systems.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of CuAAC in live-cell and in vivo studies, Carolyn Bertozzi's group developed SPAAC.[8][9] This reaction leverages the high ring strain of cyclooctyne derivatives, which readily react with azides in a [3+2] cycloaddition without the need for a toxic copper catalyst.[2][8] SPAAC is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules in their native environment.[11][]
Biosynthesis and Incorporation of Alkyne-Bearing Amino Acids
The utility of click chemistry in biological systems hinges on the ability to incorporate alkyne-bearing amino acids into proteins. Nature has provided inspiration, with some microorganisms naturally producing alkyne-containing amino acids like β-ethynylserine and L-propargylglycine.[1][13] Researchers have successfully elucidated the biosynthetic pathways for these compounds, opening the door for their production in model organisms like E. coli.[1][13]
For most applications, alkyne-containing amino acids are introduced into proteins through metabolic labeling or by utilizing engineered aminoacyl-tRNA synthetases that recognize the unnatural amino acid and incorporate it in response to a specific codon.[2][14] A common example is the use of L-homopropargylglycine (HPG), an alkyne-containing analog of methionine, which can be incorporated into newly synthesized proteins.[4][7]
Quantitative Data for Click Chemistry Reactions
The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions, providing a reference for experimental planning.
| Parameter | CuAAC | SPAAC (with DBCO) | References |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ | [15][16] |
| Typical Reactant Concentration (µM) | 10 - 100 | 1 - 50 | [10][17] |
| Typical Reaction Time | Minutes to a few hours | Hours | [11][18] |
| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for live-cell and in vivo applications | [7][8] |
Experimental Protocols
Detailed and reliable protocols are crucial for the successful implementation of click chemistry with alkyne-bearing amino acids. Below are foundational protocols for metabolic labeling, CuAAC, and SPAAC.
Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
This protocol outlines the incorporation of the alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.[7]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Seed mammalian cells in a culture plate and grow to the desired confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Prepare a stock solution of HPG in sterile water or DMSO.
-
Add HPG to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for the desired period (typically 4-24 hours) to allow for HPG incorporation into newly synthesized proteins.
-
Wash the cells twice with cold PBS.
-
For subsequent CuAAC, lyse the cells in an appropriate lysis buffer containing a protease inhibitor cocktail.[7]
-
For subsequent SPAAC in live cells, proceed directly to the SPAAC protocol.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with an azide-functionalized probe.[10]
Materials:
-
Alkyne-modified protein lysate (from Protocol 1)
-
Azide-functionalized probe (e.g., azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[19]
-
PBS or other suitable buffer
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein lysate (e.g., 50 µg in PBS).
-
Azide-functionalized probe (typically a 2-5 fold molar excess over the estimated amount of incorporated alkyne).
-
A premixed solution of CuSO₄ and THPTA (final concentrations of 100-200 µM CuSO₄ and 500-1000 µM THPTA are common).[10][19]
-
Freshly prepared sodium ascorbate or TCEP (final concentration of 1-5 mM).[10]
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is designed for labeling alkyne-modified proteins in living cells using a copper-free click reaction.[7][8]
Materials:
-
Cells with metabolically incorporated alkyne groups (from Protocol 1)
-
Strained alkyne probe (e.g., DBCO-fluorophore)
-
Live-cell imaging medium
-
PBS
Procedure:
-
After metabolic labeling with HPG, wash the cells twice with warm PBS.
-
Prepare a working solution of the strained alkyne probe in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Add the probe-containing medium to the cells and incubate for 30-120 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with warm PBS to remove the unreacted probe.
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.
Applications in Research and Drug Development
The ability to precisely modify proteins using alkyne-bearing amino acids and click chemistry has a broad range of applications across various scientific disciplines.
-
Proteomics and Protein Labeling: Click chemistry enables the specific labeling of newly synthesized proteins for visualization and quantification.[2] This has been instrumental in studying protein dynamics, turnover, and localization within cells.
-
Bioconjugation and Drug Delivery: Peptides and proteins can be functionalized with therapeutic agents, imaging agents, or drug delivery vehicles with high precision.[3][20] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and targeted therapies.[11]
-
Peptide Cyclization and Stapling: Intramolecular click reactions between azide- and alkyne-containing amino acids can be used to create cyclic or "stapled" peptides.[20] This can enhance their stability, conformational rigidity, and biological activity.[20]
-
Enzyme Inhibition and Activity-Based Probing: Click chemistry can be used to design and synthesize potent and selective enzyme inhibitors. Activity-based protein profiling (ABPP) often employs click chemistry to identify and characterize enzyme activities in complex biological samples.
Conclusion
Click chemistry with alkyne-bearing amino acids represents a powerful and versatile platform for the precise chemical modification of proteins and peptides. The choice between the rapid and efficient CuAAC for in vitro applications and the biocompatible SPAAC for live-cell and in vivo studies provides researchers with a comprehensive toolkit to address a wide array of scientific questions. As the development of new click reactions and bioorthogonal handles continues to evolve, the impact of this technology on fundamental research and the development of next-generation therapeutics is set to expand even further. This guide provides a solid foundation for researchers looking to harness the power of click chemistry in their own work.
References
- 1. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilization of alkyne bioconjugations to modulate protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 20. peptide.com [peptide.com]
Navigating the Stability of Fmoc-L-homopropargylglycine: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide on the Stability and Storage of Fmoc-L-homopropargylglycine for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and optimal storage conditions for this compound, a critical building block in modern peptide synthesis and drug development. Understanding the stability profile of this non-canonical amino acid is paramount for ensuring the integrity of synthetic peptides and the reproducibility of experimental results. This document outlines the key factors influencing its stability, recommended storage protocols, potential degradation pathways, and methodologies for assessing its purity and degradation.
Core Stability Profile and Recommended Storage
This compound, like other Fmoc-protected amino acids, exhibits a stability profile largely dictated by the base-labile nature of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the chemical reactivity of its homopropargyl side chain. The Fmoc group is notoriously susceptible to cleavage under basic conditions, while the terminal alkyne of the homopropargyl group presents a potential site for oxidation.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage parameters for the compound in both solid form and in solution.
| Parameter | Solid Form | In Solution |
| Temperature | 0-8 °C for short-term storage.[1] For long-term storage, -20 °C is recommended to minimize potential degradation. | -20 °C for short-term storage (up to 1 month).[2] For long-term storage, -80 °C is recommended (up to 6 months).[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the alkyne group. | Solvents should be degassed and stored under an inert atmosphere. |
| Light | Store in a light-protected container to prevent potential photo-degradation. | Store in amber vials or protect from light. |
| Moisture | Store in a desiccated environment to prevent hydrolysis. The compound should be kept sealed and away from moisture.[2] | Use anhydrous solvents. Solutions in hygroscopic solvents like DMSO should be prepared fresh. |
Potential Degradation Pathways
Several potential degradation pathways can affect the stability of this compound during storage and handling. Understanding these pathways is essential for troubleshooting and for the development of stability-indicating analytical methods.
dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
-
Base-Mediated Deprotection: The Fmoc group is highly susceptible to cleavage by bases, most notably secondary amines like piperidine, which is used intentionally during solid-phase peptide synthesis (SPPS). However, exposure to even weak bases during storage or handling can lead to premature deprotection, generating the free amino acid and dibenzofulvene adducts.
-
Side-Chain Oxidation: The terminal alkyne of the homopropargyl side chain can be susceptible to oxidation.[3] Strong oxidizing agents can cleave the triple bond to form carboxylic acids, while milder oxidation may yield vicinal dicarbonyl compounds.[3] Long-term exposure to atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to degradation.
-
Thermal Degradation: Studies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 120°C in DMSO) in the absence of a base.[4] While not a concern under standard storage conditions, this highlights the thermal lability of the protecting group.
-
Hydrolysis: Under aqueous basic conditions, the ester linkage of the carbamate in the Fmoc group can be susceptible to hydrolysis, leading to its removal.
-
Racemization: Although generally stable, racemization at the alpha-carbon can be a concern, particularly during the synthesis of the amino acid or under basic conditions.
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability requires well-defined experimental protocols. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is essential to separate the intact compound from its potential degradation products.
General Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
dot graph StabilityWorkflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Recommended HPLC Method for Purity and Stability Assessment
A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound. The strong UV absorbance of the Fmoc group allows for sensitive detection.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes to ensure separation of the parent compound from potential impurities and degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Column Temperature | 25 °C |
Conclusion
This compound is a valuable tool in chemical biology and drug discovery. Its stability is critical for the successful synthesis of high-quality peptides. By understanding its potential degradation pathways and adhering to the recommended storage and handling conditions, researchers can ensure the integrity of this important building block. The implementation of robust analytical methods, such as the HPLC protocol outlined in this guide, is essential for monitoring its purity and stability over time. This technical guide serves as a foundational resource for scientists and professionals working with this compound, enabling more reliable and reproducible research outcomes.
References
Methodological & Application
Application Notes and Protocols for Fmoc-L-homopropargylglycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-homopropargylglycine (Fmoc-HPG-OH) is a non-canonical amino acid that has become an invaluable tool in solid-phase peptide synthesis (SPPS). Its key feature is the presence of a terminal alkyne group in its side chain, which serves as a bioorthogonal handle. This allows for the precise, post-synthetic modification of peptides through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The incorporation of this compound enables a wide range of applications, from the synthesis of cyclic and stapled peptides to the development of sophisticated bioconjugates for targeted drug delivery and diagnostic purposes. The alkyne group is stable throughout the standard Fmoc-SPPS cycles, making it a versatile building block for complex peptide architectures.
Key Applications
The unique properties of this compound facilitate several advanced applications in peptide science and drug development:
-
Bioconjugation: The terminal alkyne allows for the covalent attachment of various molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, to peptides with high specificity. This is crucial for creating targeted therapeutics and diagnostic tools.
-
Peptide Cyclization: Intra-molecular CuAAC between a side-chain alkyne from homopropargylglycine and a side-chain azide from another amino acid within the same peptide sequence is a powerful method for creating cyclic peptides. This conformational constraint can enhance metabolic stability, receptor affinity, and bioavailability.
-
Stapled Peptides: By incorporating two alkyne-containing amino acids or one alkyne and one azide-containing amino acid at specific positions (e.g., i, i+4 or i, i+7), "stapled" peptides with reinforced α-helical structures can be synthesized via intramolecular click chemistry. These stapled peptides can mimic protein secondary structures and modulate protein-protein interactions.
-
Peptide Libraries: The efficiency of click chemistry makes it an ideal tool for the rapid generation of diverse peptide libraries for high-throughput screening and drug discovery.
Experimental Protocols
Incorporation of this compound in SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using standard Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound (Fmoc-HPG-OH)
-
Standard Fmoc-protected amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potentially increased hydrophobicity of the extended alkyl chain, a double coupling may be beneficial to ensure high incorporation efficiency.
-
To perform a double coupling, drain the reaction mixture and repeat the coupling step with a freshly prepared activated solution of this compound for another 2-4 hours.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times), then dry the resin under vacuum.
On-Resin Peptide Cyclization via CuAAC
This protocol describes the intramolecular cyclization of a resin-bound peptide containing both an L-homopropargylglycine residue and an azide-bearing amino acid (e.g., Fmoc-L-azidolysine).
Materials:
-
Peptide-resin containing both alkyne and azide functionalities
-
Copper(I) bromide (CuBr)
-
Ascorbic acid solution (0.1 M in water, freshly prepared)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), sparged with nitrogen
-
Dichloromethane (DCM)
-
Washing solvents: Isopropanol, DMF
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10-15 minutes.
-
Solvent Exchange: Drain the DCM and wash the resin with nitrogen-sparged DMSO (3 times).
-
Catalyst Preparation: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in nitrogen-sparged DMSO (12 mL/g of resin).
-
Reaction Setup:
-
Add the CuBr solution to the resin.
-
Add the 0.1 M aqueous ascorbic acid solution (1 equivalent).
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).
-
-
Cyclization Reaction:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and gently agitate the mixture at room temperature for 16-18 hours.
-
-
Resin Washing:
-
Filter the reaction mixture.
-
Wash the resin with Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage and deprotection.
On-Resin Bioconjugation with an Azide-Containing Molecule
This protocol details the conjugation of an external azide-containing molecule (e.g., a fluorescent dye, PEG, or small molecule drug) to a resin-bound peptide containing L-homopropargylglycine.
Materials:
-
Alkyne-containing peptide-resin
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Solvent: DMF or a mixture of DMF and water
Protocol:
-
Resin Swelling: Swell the alkyne-containing peptide-resin in DMF.
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the azide-containing molecule (5-10 equivalents relative to the peptide) in DMF.
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 200 mM in water, freshly prepared).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
To the swollen resin, add the solution of the azide-containing molecule.
-
If using a ligand, add THPTA (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents relative to the peptide).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 1-2 equivalents relative to CuSO₄).
-
-
Conjugation Reaction:
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours, depending on the substrates. Monitor the reaction progress if possible.
-
-
Resin Washing:
-
Drain the
-
Application Notes and Protocols for Incorporating Fmoc-L-homopropargylglycine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg-OH) is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and drug development.[1] Its key feature is the presence of a terminal alkyne group in its side chain, which serves as a bioorthogonal handle. This functionality allows for the precise, post-synthetic modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This powerful technique enables the site-specific labeling of peptides with a wide array of molecules, including fluorophores, imaging agents, and drug conjugates, without interfering with native biological processes.[2]
These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using standard solid-phase peptide synthesis (SPPS) techniques. Additionally, a protocol for the subsequent modification of the alkyne-containing peptide via CuAAC is described.
Data Presentation
While specific coupling efficiencies for this compound can be sequence-dependent, the use of standard coupling reagents generally results in high incorporation yields, often exceeding 99% in routine SPPS.[3] Monitoring of the coupling reaction is crucial to ensure complete incorporation. The following table summarizes key quantitative data related to the synthesis of the this compound building block itself, highlighting the optimization of a critical step to ensure high enantiopurity.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Homologation Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ (staged addition) |
| Base Equivalents | 4.0 | 2.0 | 1.25 | 1.25 + 0.7 |
| Yield (%) | 68 | 75 | 73 | 89 |
| Enantiomeric Excess (ee, %) | 7 | 55 | 98 | 98 |
| Data derived from an optimized synthesis of this compound, focusing on the Seyferth-Gilbert homologation step to minimize racemization.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
This compound (Fmoc-L-Hpg-OH)
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin as described in step 2.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. The alkyne side chain of homopropargylglycine does not require protection during Fmoc-based SPPS.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
-
Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Homopropargylglycine-Containing Peptide
This protocol describes the "clicking" of an azide-modified molecule onto the alkyne-containing peptide.
Materials:
-
Alkyne-containing peptide
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand (optional but recommended)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-containing peptide and a slight excess (1.1-1.5 equivalents) of the azide-functionalized molecule in a suitable solvent.
-
Prepare Catalyst Solution: In a separate vial, prepare a stock solution of CuSO₄ and sodium ascorbate. If using a ligand, pre-mix the CuSO₄ with the ligand before adding the sodium ascorbate.
-
Initiate the Reaction: Add the catalyst solution to the peptide/azide mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the triazole product.
-
Purification: Once the reaction is complete, purify the "clicked" peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of peptides is an indispensable tool in chemical biology and drug development. It allows for the visualization and tracking of peptides in biological systems, enabling the study of their localization, trafficking, and interaction with target molecules. The use of the non-canonical amino acid, Fmoc-L-homopropargylglycine, provides a robust and versatile strategy for introducing an alkyne handle into a peptide sequence during solid-phase peptide synthesis (SPPS). This alkyne group serves as a bioorthogonal reactive partner for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the covalent attachment of a wide variety of azide-functionalized fluorescent probes with high precision and yield.
These application notes provide a comprehensive guide to the synthesis of fluorescently labeled peptides utilizing this compound. The protocols detailed below cover the incorporation of this amino acid into a peptide sequence via Fmoc-SPPS and the subsequent on-resin fluorescent labeling using the CuAAC reaction.
Principle of the Method
The overall strategy for fluorescently labeling peptides using this compound involves a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide sequence in the same manner as other Fmoc-protected amino acids.
-
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the complete assembly of the peptide chain, the resin-bound peptide containing the homopropargylglycine residue is reacted with an azide-functionalized fluorescent dye. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent. This "click" reaction forms a stable triazole linkage between the peptide and the fluorescent probe.
-
Cleavage and Purification: The fluorescently labeled peptide is then cleaved from the solid support, and all protecting groups are removed. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
This approach offers precise control over the labeling site and is compatible with a broad range of fluorescent dyes and peptide sequences.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and fluorescent labeling of a model peptide incorporating this compound.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉NO₄[1] |
| Molecular Weight | 349.4 g/mol [1] |
| Appearance | White to off-white solid |
| Functional Groups | Fmoc (amine protection), Carboxylic acid, Alkyne |
| Application | Fmoc Solid-Phase Peptide Synthesis[2] |
Table 2: Typical Reagents for a 0.1 mmol Scale Peptide Synthesis and Labeling
| Reagent | Purpose | Typical Quantity |
| Rink Amide Resin | Solid support for peptide synthesis | 100 mg |
| Fmoc-Amino Acids | Peptide building blocks | 4 equivalents |
| This compound | Alkyne-containing building block | 4 equivalents |
| HBTU/HATU | Coupling reagent | 4 equivalents |
| DIPEA/DIEA | Base for coupling reaction | 8 equivalents |
| Piperidine in DMF (20%) | Fmoc deprotection solution | 5 mL per deprotection |
| Azide-functionalized Fluorescent Dye | Labeling agent | 1.5 - 2 equivalents |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor for CuAAC | 0.1 - 0.5 equivalents |
| Sodium Ascorbate | Reducing agent for CuAAC | 0.5 - 1 equivalent |
| Trifluoroacetic Acid (TFA) Cleavage Cocktail | Cleavage from resin and deprotection | 10 mL |
Table 3: Example Yield and Purity Data for a Model Fluorescently Labeled Peptide
| Step | Product | Typical Yield (%) | Typical Purity (%) (by RP-HPLC) |
| SPPS | Resin-bound peptide with alkyne | >95% (based on resin loading) | N/A |
| On-Resin CuAAC | Resin-bound fluorescently labeled peptide | 70-95% | N/A |
| Cleavage & Purification | Final fluorescently labeled peptide | 50-80% (overall) | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1-2 hours.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
-
Monitoring Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling procedure.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin "click" reaction to label the alkyne-containing peptide with an azide-functionalized fluorescent dye.
Materials:
-
Resin-bound peptide with a terminal alkyne group (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488, Azide-TAMRA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF
-
Water (deionized)
Procedure:
-
Resin Preparation: Swell the peptide-resin from Protocol 1 in DMF for 1 hour.
-
Prepare Reagent Solutions:
-
Dye Solution: Dissolve the azide-functionalized fluorescent dye (1.5-2 equivalents) in DMF.
-
Copper Sulfate Solution: Prepare a stock solution of 0.1 M CuSO₄ in water.
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of 0.5 M sodium ascorbate in water.
-
-
Click Reaction:
-
To the swollen peptide-resin, add the dye solution.
-
Add the copper sulfate solution (0.1-0.5 equivalents).
-
Add the sodium ascorbate solution (0.5-1 equivalent).
-
Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and copper salts.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Purification
This protocol describes the cleavage of the fluorescently labeled peptide from the resin and subsequent purification.
Materials:
-
Fluorescently labeled peptide-resin (from Protocol 2)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Air-dry the crude peptide pellet to remove residual ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final fluorescently labeled peptide as a powder.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Fluorescent Labeling of Peptides
References
Application Notes & Protocols: Bioconjugation with Fmoc-L-homopropargylglycine
Introduction
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) is a non-canonical amino acid that has become an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] Its structure incorporates a terminal alkyne group, which serves as a bioorthogonal handle for chemical modification.[3] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its α-amine makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise, site-specific incorporation into peptide sequences.[3][4] This enables the post-synthetic modification of peptides and proteins through highly efficient and specific "click chemistry" reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] These techniques facilitate the attachment of various molecules, including fluorescent dyes, imaging agents, drug payloads, and oligonucleotides, for a wide range of applications.[3][5]
Core Bioconjugation Techniques
The primary utility of Fmoc-L-Hpg lies in a two-stage process: first, its incorporation into a peptide backbone, and second, the chemical ligation of a desired molecule to its alkyne side chain.
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The integration of Fmoc-L-Hpg into a peptide is achieved using the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[3][4] This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. The Fmoc group is removed with a mild base (like piperidine), and the subsequent amino acid is coupled. This cycle is repeated until the desired sequence is assembled.[4][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the alkyne-functionalized peptide is synthesized and purified, it can be conjugated to a molecule containing an azide group. The CuAAC reaction is a highly efficient and specific type of click chemistry that forms a stable, covalent 1,2,3-triazole linkage between the alkyne and the azide.[3][7] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][8]
A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[3][9] To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without needing a metal catalyst.[3][9] While Fmoc-L-Hpg contains a terminal alkyne and is primarily used for CuAAC, understanding SPAAC is crucial in the broader context of bioorthogonal chemistry where non-toxic labeling is required.[3] The choice between CuAAC and SPAAC depends on the experimental system and the specific alkyne-bearing amino acid used.
Quantitative Data
An efficient synthesis of Fmoc-L-Hpg is critical for its widespread use. The following table summarizes data from an optimized, multigram synthesis, highlighting the conditions for the key Seyferth-Gilbert homologation step, which introduces the alkyne functionality.[1]
| Entry | Base (Equivalents) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (% ee) |
| 1 | K₂CO₃ (4.0) | 24 | - | 68 | 7 |
| 2 | K₂CO₃ (2.0) | 24 | - | 72 | 80 |
| 3 | Cs₂CO₃ (1.5) | 24 | - | 73 | 98 |
| 4 | Cs₂CO₃ (1.5) + Add'l 0.7 eq. | 24 | 95 | 85 | 98 |
| 5 | Cs₂CO₃ (1.5) + Add'l 0.7 eq. | 24 | >95 | 89 | 98 |
| Data sourced from an optimized synthesis of this compound-OH.[1] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Hpg into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of Fmoc-L-Hpg into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.[6]
Materials:
-
Rink Amide resin
-
This compound (Fmoc-L-Hpg-OH)
-
Other standard Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 10 minutes, twice.[6]
-
Washing: Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[6]
-
Coupling of Fmoc-L-Hpg:
-
In a separate vial, pre-activate Fmoc-L-Hpg-OH (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]
-
Monitor reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.[6]
-
Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.[12]
-
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterization: Confirm the identity of the final peptide using mass spectrometry.
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for conjugating an alkyne-containing peptide with an azide-functionalized molecule.[3][8]
Materials:
-
Alkyne-functionalized peptide (e.g., synthesized via Protocol 1)
-
Azide-functionalized molecule of interest (e.g., azide-dye, azide-biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and improve efficiency)
-
Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4
-
Solvent: DMSO or DMF to dissolve peptide/azide if needed
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMSO can be used.
-
Add the azide-functionalized molecule. A molar excess (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ stock solution with THPTA (if used) at a 1:5 molar ratio.
-
-
Reaction Initiation:
-
Add the CuSO₄/THPTA mixture to the peptide/azide solution. The final concentration of copper is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 5-10 times that of the copper.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended. Reaction time may vary depending on the substrates.
-
-
Purification:
-
Purify the resulting bioconjugate to remove the catalyst and excess reagents. Methods can include desalting columns, dialysis, or RP-HPLC.
-
-
Analysis:
-
Characterize the final conjugate using mass spectrometry to confirm successful ligation. UV-Vis spectroscopy can also be used if the attached molecule is a chromophore.
-
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-L-homopropargylglycine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful bioorthogonal ligation technique enables the precise and efficient modification of peptides for a wide range of applications in research, diagnostics, and therapeutics. The protocols outlined below detail the incorporation of the alkyne-bearing amino acid into a peptide via solid-phase peptide synthesis (SPPS), followed by on-resin or solution-phase CuAAC for conjugation with azide-containing molecules.
Introduction to CuAAC with this compound
This compound is a non-canonical amino acid that serves as a key building block for introducing a terminal alkyne functionality into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).[1] This alkyne group is a bioorthogonal handle, meaning it does not react with native biological functional groups, allowing for highly specific chemical modification.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[2][3] This reaction is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding readily in aqueous environments.[3][4] The resulting triazole ring is considered an excellent mimic of the native amide bond in peptides, being both geometrically and electronically similar while offering enhanced stability against enzymatic degradation.[3][5]
Key Applications:
-
Peptide Labeling: Covalent attachment of fluorescent dyes or radioisotopes for imaging and tracking studies.[2][5]
-
Bioconjugation: Ligation of peptides to other biomolecules such as proteins, oligonucleotides, or carbohydrates.[5]
-
Drug Delivery: Conjugation of peptides to drug molecules or targeting moieties.
-
Peptidomimetics: Synthesis of cyclic peptides and other modified structures with enhanced stability and biological activity.[6][7]
Experimental Workflows and Signaling Pathways
General Workflow for Peptide Synthesis and CuAAC Modification
The overall process involves the synthesis of an alkyne-containing peptide using standard Fmoc-SPPS, followed by the CuAAC reaction to introduce the desired modification.
Caption: General workflow for synthesizing and modifying peptides using Fmoc-SPPS and CuAAC.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key experimental steps. Note that actual yields and purity are highly dependent on the specific peptide sequence, resin, and reaction conditions.
| Parameter | Typical Value | Notes | References |
| Fmoc-SPPS Coupling Efficiency | >99% | Monitored by Kaiser test or UV absorbance of the Fmoc deprotection solution. Incomplete coupling can result in deletion peptide sequences. | [8] |
| Cleavage Yield from Resin | 70-95% | Dependent on the peptide sequence, resin type, and the cleavage cocktail used. | [8] |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent. Purification by reverse-phase HPLC is generally required. | [8] |
| On-Resin CuAAC Yield | High (often near quantitative) | Reaction completion can be monitored by HPLC-MS analysis of a small cleaved sample. | [9] |
| Solution-Phase CuAAC Yield | 43-78% | Yields can vary based on peptide solubility, catalyst system, and purification method. | [2] |
| Final Purity after HPLC | >95% | Purity is typically assessed by analytical HPLC and mass spectrometry. | [10][11] |
Table 1: Typical quantitative data for Fmoc-SPPS and CuAAC of peptides.
| Azide Reagent | Application | Typical Purity | References |
| Biotin-PEG-Azide | Affinity labeling and purification | >95% | [12][13] |
| Cyanine5 Azide | Fluorescent labeling (Red) | >95% | [14] |
| Cyanine5.5 Azide | Fluorescent labeling (Near-IR) | >95% | [14] |
| Rhodamine Azide | Fluorescent labeling (Green/Orange) | >95% | [14] |
| 7-Azido-4-methylcoumarin | Fluorogenic labeling | >95% | [14] |
Table 2: Examples of commercially available azide reagents for CuAAC.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptidyl-resin
-
This compound (Fmoc-L-Hpg-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes to remove the N-terminal Fmoc group. Drain and repeat for another 7 minutes.[15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.[16]
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for performing the CuAAC reaction on the peptide while it is still attached to the solid support.
Materials:
-
Alkyne-containing peptidyl-resin
-
Azide reagent (e.g., biotin-azide, fluorescent dye azide) (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) (1-1.5 equivalents)
-
Sodium ascorbate (if using CuSO₄) (5 equivalents)
-
2,6-Lutidine (10 equivalents)
-
DIPEA (10 equivalents)
-
Dimethyl sulfoxide (DMSO), deoxygenated
-
DCM
-
Isopropanol
Procedure:
-
Resin Preparation: Swell the alkyne-containing peptidyl-resin in DCM for 10 minutes.[9]
-
Solvent Exchange: Drain the DCM and add deoxygenated DMSO.
-
Catalyst Preparation: In a separate vial, dissolve the copper salt (e.g., CuBr) in deoxygenated DMSO.[9] If using CuSO₄, prepare a separate solution of sodium ascorbate in water or DMSO.
-
Reagent Addition: Add the azide reagent, the copper catalyst solution, 2,6-lutidine, and DIPEA to the resin slurry.[9] If using CuSO₄/sodium ascorbate, add the CuSO₄ solution first, followed by the sodium ascorbate solution.
-
Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.[9]
-
Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).[9]
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for performing the CuAAC reaction after the alkyne-containing peptide has been cleaved from the resin and purified.
Materials:
-
Purified alkyne-containing peptide
-
Azide reagent (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Aqueous buffer (e.g., phosphate buffer, pH 7-8)
-
Co-solvent (e.g., DMSO, t-butanol)
Procedure:
-
Dissolution: Dissolve the alkyne-containing peptide and the azide reagent in a mixture of aqueous buffer and a co-solvent like DMSO or t-butanol to ensure solubility of all components.
-
Catalyst Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA (if used) in water.
-
Reaction Initiation: To the peptide/azide solution, add the CuSO₄ solution, followed by the THPTA solution (if used), and finally the sodium ascorbate solution to initiate the reaction. The final concentration of the reactants should be in the micromolar to low millimolar range.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC-MS.
-
Purification: Upon completion, the modified peptide can be purified by reverse-phase HPLC to remove the catalyst and excess reagents.
Protocol 4: Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
System: A standard HPLC system with a C18 reverse-phase column is typically used.[10][11]
-
Solvents:
-
Solvent A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Procedure:
-
Dissolve the crude or reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).[8]
-
Inject the sample onto the column equilibrated with a low percentage of Solvent B (e.g., 5%).[8]
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at 210-220 nm.[10]
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC and pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final triazole-containing peptide, verifying the successful conjugation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the triazole ring and the overall peptide structure, although this is more commonly performed for smaller peptides or peptidomimetics due to the complexity of peptide NMR spectra.[17][18]
Logical Relationships and Diagrams
On-Resin vs. Solution-Phase CuAAC Decision Workflow
The choice between performing the CuAAC reaction on-resin or in solution depends on several factors.
Caption: Decision workflow for choosing between on-resin and solution-phase CuAAC.
CuAAC Catalytic Cycle
The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. bachem.com [bachem.com]
- 6. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-Homopropargylglycine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) and its derivatives are powerful tools in neuroscience research for the study of de novo protein synthesis. As a non-canonical amino acid analogue of methionine, L-homopropargylglycine (HPG) is incorporated into newly synthesized proteins by the cell's own translational machinery. The alkyne group on HPG allows for its detection and purification via a highly specific and bio-orthogonal "click chemistry" reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables two primary applications: Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for visualizing newly synthesized proteins and Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for the affinity purification and subsequent identification and quantification of these proteins by mass spectrometry.[1][2][3][4][5][6]
These techniques have been instrumental in advancing our understanding of protein dynamics in various neurological processes, including synaptic plasticity, memory formation, and in the context of neurodegenerative diseases.[2][7] This document provides detailed application notes and protocols for the use of HPG (often used in its unprotected form for cell culture experiments) in neuroscience research.
Key Applications in Neuroscience
-
Visualizing Global and Local Protein Synthesis: FUNCAT allows for the fluorescent labeling of newly synthesized proteins in cultured neurons, brain slices, and even in vivo, providing spatial and temporal information about translational activity in different neuronal compartments like the soma, dendrites, and axons.[2][8]
-
Identifying Novel Proteins in Neurological Processes: BONCAT coupled with mass spectrometry enables the identification of proteins that are synthesized in response to specific stimuli, such as neurotrophic factors or during memory consolidation.[7][9]
-
Quantitative Proteomic Analysis: By combining BONCAT with stable isotope labeling techniques (e.g., SILAC or iTRAQ), researchers can perform quantitative comparisons of newly synthesized proteomes under different experimental conditions, such as in models of neurological disorders.[2][10][11]
-
Studying Protein Dynamics in Specific Cell Types: These methods can be adapted to study protein synthesis in specific neural cell types, including neurons and microglia, to understand their unique physiological and pathological roles.
Data Presentation
The following tables summarize the types of quantitative data that can be obtained using HPG-based labeling techniques in neuroscience research.
| Parameter | Typical Quantitative Readout | Example Application | Reference |
| FUNCAT Fluorescence Intensity | Mean Fluorescence Intensity (MFI) in a region of interest (e.g., soma, dendrite) | Measuring changes in local protein synthesis in response to synaptic stimulation. | [12][13][14][15] |
| BONCAT Protein Enrichment | Fold enrichment of biotinylated proteins (HPG-labeled) over control (no HPG) | Validation of successful labeling and enrichment prior to mass spectrometry. | [16] |
| Quantitative Mass Spectrometry (QBONCAT) | Ratios of protein abundance between different experimental conditions (e.g., disease vs. control) | Identifying up- or down-regulated newly synthesized proteins in a mouse model of optic nerve injury. | [2][17][18] |
| Protein Identification | Number of unique proteins identified | Characterizing the newly synthesized proteome of hippocampal neurons during memory formation. | [7][9] |
Table 1: Summary of Quantitative Data from HPG-based Labeling Experiments.
| Reagent | Typical Concentration Range | Purpose | Reference |
| L-Homopropargylglycine (HPG) | 50 µM - 4 mM | Metabolic labeling of newly synthesized proteins. | [19][20] |
| Fluorescently-tagged Azide (for FUNCAT) | 0.2 µM - 2 µM | Visualization of HPG-labeled proteins. | [1][21] |
| Biotin-Azide (for BONCAT) | 25 µM - 100 µM | Affinity tagging of HPG-labeled proteins for purification. | [1][7] |
| Copper (II) Sulfate (CuSO₄) | 200 µM | Catalyst for the click chemistry reaction. | [1][21][22] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 400 µM - 500 µM | Reducing agent to generate Cu(I) from CuSO₄. | [1][21] |
| Triazole Ligand (e.g., TBTA, THPTA) | 200 µM | Stabilizes the Cu(I) catalyst. | [1][21][22] |
Table 2: Typical Reagent Concentrations for HPG-based Labeling and Detection.
Experimental Protocols
Protocol 1: Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) in Cultured Neurons
This protocol describes the visualization of newly synthesized proteins in cultured neurons using HPG and a fluorescent azide probe.
Materials:
-
Primary neuronal culture
-
Methionine-free neuronal culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), pH 7.8
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triazole ligand (e.g., TBTA or THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Wash cultured neurons once with pre-warmed methionine-free medium.
-
Incubate the neurons in methionine-free medium for 20-30 minutes to deplete endogenous methionine stores.
-
Replace the medium with fresh methionine-free medium containing 50 µM to 4 mM HPG. The optimal concentration and labeling time should be determined empirically for the specific cell type and experimental goals (a typical starting point is 1-2 hours).
-
-
Fixation and Permeabilization:
-
After labeling, wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. In PBS (pH 7.8), combine the reagents in the following order, vortexing after each addition: triazole ligand (final concentration 200 µM), fluorescent azide (final concentration 0.2-2 µM), TCEP (final concentration 400-500 µM), and CuSO₄ (final concentration 200 µM).[1][21]
-
Incubate the cells with the click reaction cocktail for 30 minutes to overnight at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
Protocol 2: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Affinity Purification
This protocol details the enrichment of newly synthesized proteins from neuronal cell lysates for subsequent analysis by Western blot or mass spectrometry.
Materials:
-
Neuronal cell or tissue lysate from HPG-labeled samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reaction cocktail:
-
Biotin-azide
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triazole ligand (e.g., TBTA or THPTA)
-
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer compatible with mass spectrometry)
Procedure:
-
Metabolic Labeling and Lysis:
-
Label neurons with HPG as described in the FUNCAT protocol (Step 1).
-
Harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
Affinity Purification of Biotinylated Proteins:
-
Equilibrate the streptavidin-coated beads by washing them several times with lysis buffer.
-
Add the equilibrated beads to the lysate containing the biotinylated proteins and incubate for 1-2 hours at 4°C with gentle rotation.[6]
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and collect the supernatant (unbound fraction).
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt, detergents (e.g., SDS), and/or urea.[8][23]
-
-
Elution:
-
Elute the bound proteins from the beads. For Western blot analysis, this can be done by boiling the beads in SDS-PAGE sample buffer.
-
For mass spectrometry, elution can be performed using a buffer containing biotin to compete for binding to streptavidin, or by on-bead digestion with trypsin.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blot using an anti-biotin antibody or antibodies against specific proteins of interest.
-
For a global proteomic analysis, prepare the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion, followed by LC-MS/MS analysis.[24][25][26]
-
Visualization of Workflows and Pathways
Caption: Workflow for FUNCAT and BONCAT in Neuroscience Research.
Caption: Investigating Signaling Pathways with BONCAT.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 8. neuromics.com [neuromics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence intensity analyses [protocols.io]
- 14. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Type Specific Protein Purification and Identification from Complex Tissues Using a Mutant Methionine tRNA Synthetase Mouse Line [jove.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts.[1] The conformational constraint imposed by cyclization often leads to a more defined three-dimensional structure, which is crucial for potent and selective biological activity. One of the most efficient and widely used methods for peptide cyclization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne.
This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Fmoc-L-homopropargylglycine, an amino acid containing a terminal alkyne functionality. This approach involves the solid-phase synthesis of a linear peptide precursor containing both this compound and an azide-bearing amino acid, followed by intramolecular CuAAC cyclization. As a relevant biological application, we will focus on the design of stapled peptides as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.[3][4][5]
Data Presentation
The efficiency of CuAAC-mediated peptide cyclization can be influenced by various factors, including the choice of copper catalyst, solvent, and reaction conditions. Below is a summary of reported yields for on-resin and solution-phase cyclizations under different catalytic conditions.
Table 1: Comparison of Catalytic Conditions for On-Resin CuAAC Peptide Cyclization
| Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| CuI | 20% Piperidine | DMF | 1 | 87.4 | |
| [Cu₄I₄(pip)₄] | - | DMF | 1 | ~89 | [6] |
| CuBr | 2,6-lutidine, DIEA | DMSO | 16-18 | 70 | [7] |
| CuSO₄·5H₂O / Sodium Ascorbate | 2,6-lutidine, DIEA | DMSO | 18 | High | [2] |
Table 2: Comparison of Solution-Phase vs. On-Resin CuAAC Cyclization
| Cyclization Method | Peptide Length | Predominant Product | Reference |
| Solution-Phase | < 6 amino acids | Monomer | [8] |
| On-Resin | < 6 amino acids | Monomer | [8] |
| Solution-Phase | > 6 amino acids | Monomer | [8] |
| On-Resin | > 6 amino acids | Dimer | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor
This protocol outlines the manual Fmoc solid-phase peptide synthesis (SPPS) of a linear peptide containing both this compound and an azide-functionalized amino acid (e.g., Fmoc-L-azidolysine).
Materials:
-
Rink Amide resin[9]
-
Fmoc-protected amino acids (including this compound and Fmoc-L-azidolysine)
-
Coupling reagents: HBTU, HATU, or HCTU[10]
-
Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[10]
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[10]
-
Solvents: DMF, Dichloromethane (DCM)[10]
-
Washing solvent: Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[10]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[9]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test to ensure completion (absence of free primary amines).[11]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-L-azidolysine at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry the peptide-resin under vacuum.
Protocol 2: On-Resin Intramolecular CuAAC Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Copper(I) bromide (CuBr)[7]
-
2,6-Lutidine[7]
-
N,N'-Diisopropylethylamine (DIPEA)[7]
-
Dimethyl sulfoxide (DMSO), degassed[7]
-
Dichloromethane (DCM)[7]
-
Washing solvents: Isopropanol/DMSO (5:3 v/v), DMF, DCM[7]
-
Nitrogen gas[7]
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM (10 mL/g resin) for 10 minutes.[7]
-
Solvent Exchange: Remove the DCM and add degassed DMSO (12 mL/g resin).[7]
-
Catalyst Addition: In a separate vial, dissolve CuBr (1 eq. based on resin loading) in a portion of the degassed DMSO and add it to the resin slurry.[7]
-
Base Addition: Add 2,6-lutidine (10 eq.) and DIEA (10 eq.) to the reaction mixture.[7]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 5 minutes and then seal it.[7]
-
Reaction: Gently shake the reaction vessel at room temperature for 16-18 hours.[7]
-
Washing: Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[7]
-
Drying: Dry the resin under vacuum before proceeding to cleavage and deprotection.[7]
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[9]
-
Cold diethyl ether[10]
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[9]
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).[12]
-
Pelleting: Centrifuge the mixture to pellet the cyclic peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
Drying: Dry the crude cyclic peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Peptide Purification and Characterization
Materials:
-
Crude cyclic peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture) and purify by RP-HPLC. Collect fractions corresponding to the major peak.
-
Characterization:
-
HPLC Analysis: Analyze the purified fractions by analytical RP-HPLC to confirm purity. The cyclic peptide is expected to have a different retention time compared to its linear precursor.[13]
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide by mass spectrometry. The mass of the cyclic peptide should correspond to the theoretical mass of the cyclized product.[2]
-
Mandatory Visualization
// Nodes resin [label="Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; spps [label="Fmoc Solid-Phase\nPeptide Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linear_peptide [label="Linear Peptide-Resin\n(with Azide & Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="On-Resin CuAAC\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclic_peptide_resin [label="Cyclic Peptide-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crude_peptide [label="Crude Cyclic Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_peptide [label="Purified Cyclic Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(HPLC & Mass Spec)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges resin -> spps [label="1. Swell & Deprotect"]; spps -> linear_peptide [label="2. Couple Amino Acids"]; linear_peptide -> cyclization [label="3. Add Cu(I) catalyst"]; cyclization -> cyclic_peptide_resin [label="4. Form Triazole Linkage"]; cyclic_peptide_resin -> cleavage [label="5. Treat with TFA"]; cleavage -> crude_peptide; crude_peptide -> purification; purification -> pure_peptide; pure_peptide -> characterization; characterization -> final_product; } dot Workflow for Cyclic Peptide Synthesis.
// Nodes dna_damage [label="DNA Damage /\nCellular Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mdm2 [label="MDM2", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="p53 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stapled_peptide [label="Stapled Peptide\n(Cyclic Inhibitor)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges dna_damage -> p53 [label="Activates"]; p53 -> mdm2 [label="Induces Expression"]; mdm2 -> p53 [label="Binds and Ubiquitinates", dir=back, color="#EA4335", fontcolor="#202124"]; p53 -> degradation [style=dashed, arrowhead=none]; p53 -> apoptosis [label="Promotes"]; p53 -> cell_cycle_arrest [label="Induces"]; stapled_peptide -> mdm2 [label="Inhibits Binding to p53", color="#EA4335", fontcolor="#202124", style=bold];
// Invisible edges for layout {rank=same; apoptosis; cell_cycle_arrest;} } dot p53-MDM2 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
Fmoc-L-homopropargylglycine: A Powerful Methionine Surrogate for Probing Protein Dynamics and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) is a non-canonical amino acid that serves as a powerful surrogate for methionine in protein synthesis. Its unique structure, featuring a terminal alkyne group, enables the use of bioorthogonal chemistry to label, visualize, and isolate newly synthesized proteins. This powerful tool, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), has revolutionized the study of protein dynamics, offering unprecedented insights into cellular processes and paving the way for novel therapeutic strategies.[1][2]
The core principle of this technique lies in the ability of the cellular translational machinery to recognize and incorporate L-homopropargylglycine (Hpg), the deprotected form of Fmoc-L-Hpg, into nascent polypeptide chains in place of methionine.[1] The incorporated alkyne handle then serves as a versatile platform for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes or biotin tags.[1][3][4]
These application notes provide a comprehensive overview of the use of Fmoc-L-Hpg as a methionine surrogate, including detailed protocols for its incorporation into proteins in bacterial systems and subsequent bioorthogonal labeling.
Key Applications
-
Proteomics and Protein Dynamics: Study the complete set of newly synthesized proteins in response to various stimuli or in different cellular states.[1]
-
Drug Discovery and Development: Utilize the alkyne handle for the synthesis of novel peptide-based therapeutics with enhanced properties and for target identification and validation.[1][5]
-
Bioconjugation: Create complex biomolecular conjugates by attaching various molecules to proteins at specific sites.[6]
-
Fluorescent Labeling: Visualize the localization and dynamics of newly synthesized proteins within living cells.[6]
Data Presentation: Quantitative Analysis of Methionine Surrogate Incorporation
The efficiency of L-Hpg incorporation and its effect on protein expression are critical parameters for successful BONCAT experiments. The following tables summarize quantitative data from a study comparing the incorporation of L-Hpg with other methionine analogs in both methionine auxotrophic (E. coli B834) and prototrophic (E. coli BL21) strains.
Table 1: Incorporation Rates of Methionine Surrogates in E. coli Strains
| Methionine Surrogate | E. coli Strain | Incorporation Rate (%) |
| L-homopropargylglycine (Hpg) | Auxotrophic (B834) | 70-80 |
| L-homopropargylglycine (Hpg) | Prototrophic (BL21) | 70-80 |
| Azidohomoalanine (Aha) | Auxotrophic (B834) | ~50 |
| Photo-methionine (pMet) | Auxotrophic (B834) | 50-70 |
Data extracted from Jecmen et al., 2023.[6][7]
Table 2: Effect of Methionine Surrogates on Protein Expression Levels
| Methionine Surrogate | E. coli Strain | Relative Protein Expression Level |
| L-homopropargylglycine (Hpg) | Auxotrophic (B834) | Similar to other surrogates |
| L-homopropargylglycine (Hpg) | Prototrophic (BL21) | Lower than other surrogates |
| Azidohomoalanine (Aha) | Auxotrophic (B834) | Medium |
| Photo-methionine (pMet) | Auxotrophic (B834) | Medium |
| Azidohomoalanine (Aha) | Prototrophic (BL21) | High |
| Photo-methionine (pMet) | Prototrophic (BL21) | High |
Data extracted from Jecmen et al., 2023.[6][7]
These data indicate that L-Hpg is incorporated at high rates in both auxotrophic and prototrophic strains, although it may lead to lower protein expression levels in prototrophic strains compared to other analogs.[6][7] For maximizing the incorporation of L-Hpg, the use of methionine auxotrophic strains is highly recommended.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of L-Hpg into proteins expressed in E. coli and their subsequent labeling via CuAAC.
Protocol 1: Protein Expression with L-homopropargylglycine in Methionine Auxotrophic E. coli
This protocol is optimized for the expression of proteins containing L-Hpg using a methionine auxotrophic E. coli strain, such as B834.
Materials:
-
E. coli B834 cells transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required antibiotics.
-
L-homopropargylglycine (Hpg).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a single colony of transformed E. coli B834 into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Methionine Depletion: Pellet the overnight culture by centrifugation (5000 x g, 5 min). Wash the cell pellet twice with sterile M9 minimal medium to remove any residual methionine.
-
Induction Culture: Resuspend the washed cell pellet in fresh M9 minimal medium supplemented with all necessary components except methionine. Use this to inoculate a larger volume of M9 minimal medium to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
L-Hpg Addition and Protein Expression Induction: Add L-Hpg to a final concentration of 50-100 µM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for the desired period (typically 4-16 hours).
-
Cell Harvest: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). The cell pellet can be stored at -80°C until further processing.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of Hpg-containing proteins with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Cell lysate or purified protein containing L-Hpg.
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide).
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Click Chemistry Reagents:
-
CuSO4 Stock Solution: Prepare a 50 mM stock solution in water.
-
THPTA Stock Solution: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in water immediately before use.
-
Azide Reporter Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Prepare Protein Sample: Resuspend the cell pellet in lysis buffer or use purified protein in PBS. The protein concentration should be in the range of 1-10 mg/mL.
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following components in the specified order:
-
Protein sample (to a final concentration of 1-5 µM).
-
Azide reporter (to a final concentration of 100 µM).
-
Premixed CuSO4:THPTA (1:5 molar ratio, to a final CuSO4 concentration of 1 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
Adjust the final volume with PBS.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Analysis: The labeled protein can be analyzed by various methods, including:
-
SDS-PAGE and in-gel fluorescence scanning: To visualize fluorescently labeled proteins.
-
Western blotting: Using an antibody against the reporter tag (e.g., anti-biotin).
-
Mass spectrometry: For identification and quantification of labeled proteins.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: Experimental workflow for BONCAT using Fmoc-L-Hpg.
Caption: Cellular pathway for Hpg incorporation into proteins.
Caption: Logical relationship from Fmoc-L-Hpg to applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Biomaterials with Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-L-homopropargylglycine in the development of advanced biomaterials. The unique alkyne functionality of this amino acid derivative makes it a powerful building block for creating tunable hydrogels and scaffolds for applications in tissue engineering and controlled drug delivery. The protocols outlined below cover the synthesis of this compound-containing peptides, their self-assembly into hydrogels, and methods for their characterization.
Introduction to this compound in Biomaterials
This compound is a non-canonical amino acid that has gained significant attention in the field of biomaterials. Its key feature is the presence of a terminal alkyne group in its side chain. This alkyne serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the covalent modification of peptides and biomaterials under mild conditions.[1][2]
The incorporation of this compound into self-assembling peptides allows for the formation of hydrogels with tunable properties. The fluorenylmethyloxycarbonyl (Fmoc) group promotes self-assembly through π-π stacking, leading to the formation of nanofibrous networks that entrap large amounts of water to form a hydrogel.[3] The mechanical strength, drug release kinetics, and biocompatibility of these hydrogels can be tailored for specific applications.
Data Presentation
The following tables summarize representative quantitative data for Fmoc-peptide based hydrogels. It is important to note that specific values for hydrogels composed exclusively of this compound peptides are not widely available in the literature. The data presented here are derived from studies on analogous Fmoc-dipeptide and hexapeptide systems and should be considered as a general reference.
Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels
| Peptide Sequence/System | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |
| Fmoc-K3 (hexapeptide) | 2.0 | 2526 | [3] |
| Fmoc-FF (diphenylalanine) | 0.5 | ~10,000 | [4] |
| Fmoc-FFRRVR | 0.5 | ~5,000 | [5] |
| Peptide-drug co-assembly | 2.0 | 4,000 - 10,000+ | [6] |
Table 2: In Vitro Drug Release from Fmoc-Peptide Hydrogels
| Peptide System | Encapsulated Drug | Release Duration | Cumulative Release (%) | Release Kinetics Model | Reference |
| Fmoc-FF | Bortezomib | 12 days | ~100 | Time constant (τ) = 74 h | [7] |
| Peptide Amphiphile | Dexamethasone | > 1 month | Sustained | Hydrazone linkage hydrolysis | [8][9] |
| (RADA)4 Nanofiber | Dexamethasone | > 9 days | Sustained | Zero-order (initial 6 days) | [10] |
Table 3: Cell Viability in Fmoc-Peptide Hydrogels
| Peptide System | Cell Line | Assay | Time Point | Cell Viability (%) | Reference |
| Multicomponent RGD peptide | DPSCs | MTT | 14 days | No significant difference from control | [11] |
| Multidomain Peptides | SHED | MTT | 14 days | Increased with cell adhesion motif | [12] |
| Fmoc-K3 (hexapeptide) | 3T3 and HaCat | Cytotoxicity Assay | - | Non-toxic | [3] |
| Alkyne-functionalized Polyester | HUAECs | MTT | - | Similar to fresh cell media | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a custom peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
This compound
-
Other desired Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 3 equivalents of DIC, and 3 equivalents of OxymaPure in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Hydrogel Formation via pH Switch Method
This protocol describes the self-assembly of an Fmoc-peptide into a hydrogel by changing the pH.
Materials:
-
Lyophilized Fmoc-peptide containing L-homopropargylglycine
-
Sterile deionized water
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Glucono-δ-lactone (GdL) for slow gelation (optional)
Procedure:
-
Peptide Dissolution: Weigh the desired amount of lyophilized peptide and dissolve it in a small volume of 0.1 M NaOH to deprotonate the carboxylic acid, forming a clear solution.
-
Dilution: Dilute the peptide solution with sterile deionized water, PBS, or cell culture medium to the desired final concentration.
-
Gelation Trigger:
-
Rapid Gelation: Slowly add a buffer solution (e.g., PBS) to the peptide solution to lower the pH to the physiological range (pH 7.0-7.4). Gelation should occur almost instantaneously.
-
Slow Gelation: For a more homogenous gel, add a calculated amount of GdL to the basic peptide solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.
-
-
Equilibration: Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes before use.
Protocol 3: Rheological Characterization of Hydrogels
This protocol details the measurement of the mechanical properties of the hydrogel using a rheometer.
Materials:
-
Prepared peptide hydrogel
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Loading: Carefully load approximately 500 µL of the hydrogel onto the center of the rheometer's lower plate.
-
Geometry Setup: Lower the upper plate to a defined gap (e.g., 500 µm).
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37°C) for at least 5 minutes.
-
Strain Sweep: Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR to determine the frequency-dependent mechanical properties of the hydrogel.
-
Data Analysis: Analyze the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the hydrogel. A higher G' indicates a stiffer gel.
Protocol 4: In Vitro Drug Release Assay
This protocol describes how to measure the release of a model drug from the hydrogel.
Materials:
-
Drug-loaded peptide hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
96-well plate or similar container
-
Incubator at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Hydrogel Preparation: Prepare the drug-loaded hydrogel in a 96-well plate or other suitable container.
-
Initiate Release: Carefully add a known volume of pre-warmed release buffer on top of the hydrogel.
-
Incubation: Incubate the plate at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect an aliquot of the supernatant.
-
Buffer Replacement: Replace the collected volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a pre-established standard curve.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 5: Cell Viability Assessment using MTT Assay
This protocol outlines the assessment of cell viability within the 3D hydrogel scaffold.
Materials:
-
Cell-laden hydrogels in a 96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Encapsulation: Encapsulate cells within the hydrogel during the gelation process.
-
Cell Culture: Culture the cell-laden hydrogels in a 96-well plate with complete cell culture medium for the desired time points (e.g., 1, 3, 7 days).
-
MTT Incubation:
-
Remove the culture medium.
-
Add a solution of MTT diluted in serum-free medium to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with shaking to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the control (cells cultured on tissue culture plastic).
Visualization of Key Concepts
Signaling Pathways
The interaction of cells with biomaterials is often mediated by specific signaling pathways. The alkyne functionality of this compound allows for the attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD), which can trigger these pathways. Furthermore, the mechanical properties of the hydrogel itself can influence cell behavior through mechanotransduction.
Caption: A typical experimental workflow for developing and characterizing biomaterials.
Caption: Integrin-mediated FAK signaling pathway initiated by cell adhesion to an RGD-functionalized hydrogel.[1][14][15]
Caption: Influence of hydrogel stiffness on the nuclear localization of the mechanosensor YAP.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Competitive inhibition of MAP kinase activation by a peptide representing the alpha C helix of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Peptide-/Drug-Directed Self-Assembly of Hybrid Polyurethane Hydrogels for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry-Based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Secondary Photocrosslinking of Click Hydrogels To Probe Myoblast Mechanotransduction in Three Dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-homopropargylglycine Synthesis and Purification
Welcome to the technical support center for Fmoc-L-homopropargylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this non-canonical amino acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Double Boc Protection Step | Incomplete reaction with Boc₂O, triethylamine, and DMAP. | Switch to a vacuum-assisted protocol. Running the reaction under reduced pressure can drive the reaction to completion.[1] |
| Decomposition of Boc₂O. | While the buildup of tBuOH was considered a potential cause for Boc₂O decomposition, experimental data suggests this is not a significant factor.[1] | |
| Significant Racemization during Seyferth-Gilbert Homologation | Use of a strong base like potassium carbonate (K₂CO₃). | Replace K₂CO₃ with a milder base such as cesium carbonate (Cs₂CO₃).[1][2] This has been shown to significantly improve enantiomeric excess (ee). |
| High concentration of base. | Reduce the equivalents of base used in the reaction. This can lead to both higher yield and reduced racemization.[1] | |
| Incomplete Seyferth-Gilbert Homologation | Decreasing base concentration as the reaction progresses. | Add an additional portion of Cs₂CO₃ after a few hours to drive the reaction to completion.[1] |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oily Precipitate During Recrystallization | The chosen solvent system is not optimal for inducing crystallization. | Experiment with different solvent systems. A common starting point for Fmoc-amino acids is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[1] |
| Supersaturation of the solution. | Try seeding the solution with a small crystal of the purified product. Scratching the inside of the flask with a glass rod can also induce crystallization. | |
| Poor Separation in HPLC Purification | Inappropriate column or mobile phase. | Use a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[3] |
| Co-elution of impurities. | Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. | |
| Presence of Unexpected Peaks in HPLC Analysis | Dipeptide impurities (Fmoc-Hpg-Hpg-OH) from the starting materials. | Ensure the quality of the this compound starting material. |
| Free amino acid (H-Hpg-OH) impurity. | This can arise from incomplete Fmoc protection or degradation during storage. Store the compound properly and check purity before use. | |
| Racemized product (D-isomer). | Use chiral HPLC to quantify the enantiomeric purity and ensure it meets the required specifications (>98% ee).[1][3] |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most critical step for maintaining enantiopurity during the synthesis of this compound?
A1: The Seyferth-Gilbert homologation is the most critical step for controlling stereochemistry. The choice and amount of base can significantly impact the enantiomeric excess (ee) of the final product. Using potassium carbonate (K₂CO₃) can lead to severe racemization, while switching to cesium carbonate (Cs₂CO₃) has been shown to preserve high optical activity.[1][2]
Q2: I'm having trouble with the double Boc protection of the starting material. What are the optimized conditions?
A2: Traditional methods using Boc₂O, triethylamine, and DMAP can result in incomplete reactions.[1] An optimized protocol involves running the reaction under reduced pressure (vacuum-assisted), which helps to drive the reaction to completion and achieve a high isolated yield.[1]
Purification
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC). Recrystallization from a solvent system like hexane/ethyl acetate is a cost-effective method for removing many impurities.[1] For achieving high purity, preparative reverse-phase HPLC is the most effective technique.[3]
Q4: How can I assess the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended. Reversed-phase HPLC (RP-HPLC) on a C18 column with UV detection at 265 nm is used to determine chemical purity.[3] Chiral HPLC is essential to confirm the enantiomeric purity.[1][3] Mass spectrometry (e.g., ESI-MS) should be used to verify the molecular weight and identify potential side products.[3]
Q5: What are the common impurities I should look for in my final product?
A5: Common impurities can include the D-enantiomer (racemized product), dipeptide impurities (Fmoc-Hpg-Hpg-OH) formed during synthesis, and the free amino acid (H-Hpg-OH) resulting from incomplete Fmoc protection or degradation.[3]
Handling and Storage
Q6: How should I properly store this compound to ensure its stability?
A6: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For use in solid-phase peptide synthesis (SPPS), it is advisable to prepare aliquots of a stock solution in an anhydrous solvent like DMF or DMSO to minimize degradation from repeated freeze-thaw cycles.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from an optimized synthesis of this compound.
Table 1: Optimization of the Double Boc Protection Step [1]
| Entry | Reagents and Conditions | Conversion (%) | Isolated Yield (%) |
| 1 | Boc₂O, Et₃N, DMAP, DCM, 16 h | 22 | - |
| 2 | Multiple additions of Boc₂O and base | Incomplete | - |
| 7 | Boc₂O, DMAP, MeCN, reduced pressure, 2 h | 100 | 96 |
| 8 | (Scale-up) Boc₂O, DMAP, MeCN, reduced pressure, 2 h | 100 | 96 |
Table 2: Optimization of the Seyferth-Gilbert Homologation [1]
| Entry | Base (equiv.) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | K₂CO₃ (4.0) | 68 | 7 |
| 2 | K₂CO₃ (2.0) | 75 | 55 |
| 5 | Cs₂CO₃ (2.0) | 73 | >98 |
| 7 | Cs₂CO₃ (2.0 + 0.7) | 85 | 98 |
| 8 | (Scale-up) Cs₂CO₃ (2.0 + 0.7) | 89 | 98 |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on an optimized, multigram synthesis.[1][3]
Step 1: Double Boc Protection (Vacuum-Assisted)
-
To a solution of the Weinreb amide precursor in acetonitrile, add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture under reduced pressure at room temperature for 2 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product to obtain the di-Boc protected intermediate.
Step 2: Reduction to Aldehyde
-
Reduce the di-Boc protected Weinreb amide to the corresponding aldehyde using a suitable reducing agent (e.g., LiAlH(OtBu)₃).
Step 3: Seyferth-Gilbert Homologation
-
To a solution of the aldehyde in an appropriate solvent (e.g., THF), add the Bestmann-Ohira reagent.
-
Cool the mixture and add cesium carbonate (Cs₂CO₃) portion-wise.
-
Stir the reaction at room temperature for 3 hours.
-
Add an additional 0.7 equivalents of Cs₂CO₃ and continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the resulting alkyne.
Step 4: Deprotection and Fmoc Protection
-
Remove the Boc and t-butyl ester protecting groups using acidic conditions (e.g., TFA in DCM).
-
Protect the resulting free amine with Fmoc-OSu in the presence of a base (e.g., NaHCO₃) to yield the final product, this compound.
Purification by Recrystallization
This is a general protocol for the recrystallization of Fmoc-protected amino acids and may require optimization.[1]
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
References
avoiding racemization during Fmoc-L-homopropargylglycine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-L-homopropargylglycine, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (Fmoc-L-Hpg-OH) is a non-canonical amino acid that contains an alkyne functional group.[1][2] This alkyne handle allows for the site-specific modification of peptides and proteins through bioorthogonal chemistry, such as the Copper-assisted Alkyne-Azide Cycloaddition (CuAAC), often referred to as "click chemistry."[1][2] Its Fmoc-protected form is particularly suited for use in solid-phase peptide synthesis (SPPS).[2]
Q2: What is racemization and why is it a critical issue in this compound synthesis?
A2: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture).[3][4] In the context of peptide synthesis, maintaining the stereochemical integrity of each amino acid is crucial, as the biological activity of peptides is highly dependent on their three-dimensional structure.[4] Racemization during the synthesis of this compound can lead to the incorporation of the incorrect stereoisomer into a peptide chain, potentially altering its structure and function.
Q3: What is the key step in the synthesis of this compound where racemization is a significant concern?
A3: A key and challenging step is the Seyferth-Gilbert homologation, which is used to introduce the alkyne moiety.[1][2] This reaction is often base-promoted, and the choice of base and reaction conditions can significantly impact the degree of racemization.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing racemization.
Issue 1: Low Enantiomeric Excess (% ee) after Seyferth-Gilbert Homologation
-
Symptom: Chiral HPLC analysis of the final this compound product shows a low enantiomeric excess. Initial attempts using standard conditions with potassium carbonate (K₂CO₃) as the base have been reported to result in a high yield but with severe racemization, yielding a product with only 7% enantiomeric excess (ee).[2]
-
Possible Cause: The base used in the Seyferth-Gilbert homologation is too strong or used in excess, leading to the deprotonation of the chiral center and subsequent racemization.[1][5]
-
Solution:
-
Optimize the choice of base: Weaker bases are generally preferred. Cesium carbonate (Cs₂CO₃) has been shown to be a more suitable base for this reaction, leading to significantly higher enantiomeric excess.[1]
-
Control the stoichiometry of the base: Reducing the amount of base can decrease the rate of racemization.[1]
-
Staged addition of the base: Adding the base in portions can help to maintain a lower effective concentration throughout the reaction, thus preserving stereochemical integrity. For instance, adding an additional 0.7 equivalents of Cs₂CO₃ after 3 hours has been shown to drive the reaction to completion while maintaining a high ee.[1]
-
Reaction Temperature: While starting the reaction at 0°C may seem intuitive to reduce racemization, allowing the reaction to warm to room temperature can negate this benefit.[1]
-
Issue 2: Incomplete Reaction during Seyferth-Gilbert Homologation
-
Symptom: Significant amounts of the starting aldehyde remain unconsumed after the reaction.
-
Possible Cause: Insufficient base to drive the reaction to completion. This can happen as the base is consumed during the reaction.[1]
-
Solution: As mentioned above, a staged addition of the base can resolve this issue. Adding a second portion of Cs₂CO₃ after a few hours can push the reaction to a higher conversion rate.[1]
Issue 3: Low Overall Yield
-
Symptom: The final isolated yield of this compound is low.
-
Possible Cause: Suboptimal reaction conditions in any of the synthesis steps, from the initial protection of the starting material to the final Fmoc protection.
-
Solution:
Data Presentation
The following table summarizes the optimization of the Seyferth-Gilbert homologation step in the synthesis of an alkyne precursor to this compound, highlighting the impact of different bases and conditions on yield and enantiomeric excess (% ee).[1]
| Entry | Base (equiv.) | Other Conditions | Yield (%) | % ee |
| 1 | K₂CO₃ (4.0) | - | 68 | 7 |
| 2 | K₂CO₃ (2.0) | - | 75 | 86 |
| 3 | K₂CO₃ (2.0) | Start at 0 °C, warm to rt | 71 | 86 |
| 4 | Cs₂CO₃ (1.5) | - | 65 | 96 |
| 5 | Cs₂CO₃ (2.0) | - | 73 | >98 |
| 6 | Cs₂CO₃ (2.0) | 17 g scale | 73 | >98 |
| 7 | Cs₂CO₃ (1.3 + 0.7) | Additional base after 3 h | 85 | >98 |
| 8 | Cs₂CO₃ (1.3 + 0.7) | 8.5 g scale | 89 | >98 |
Experimental Protocols
Optimized Synthesis of this compound [1]
This protocol is based on the optimized synthesis reported by Polyak and Krauss (2022).
Step 1: Double Boc Protection of Boc-L-Glu-OtBu
An optimized vacuum-assisted protocol is used for the double N-Boc protection of Boc-L-Glu-OtBu to produce the corresponding Weinreb amide precursor.
Step 2: Reduction to Aldehyde
The Weinreb amide is reduced to the corresponding aldehyde.
Step 3: Seyferth-Gilbert Homologation (Optimized for High Enantiomeric Purity)
-
To a solution of the aldehyde in an appropriate solvent, add the Bestmann-Ohira reagent (1.25 equivalents).
-
Add Cesium Carbonate (Cs₂CO₃) (1.3 equivalents) and stir the reaction at room temperature.
-
After 3 hours, add an additional portion of Cesium Carbonate (0.7 equivalents).
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting alkyne by column chromatography.
Step 4: Deprotection and Fmoc Protection
-
The Boc and tBu protecting groups are removed from the alkyne product.
-
The resulting free amino acid is then protected with an Fmoc group to yield the final product, this compound-OH.
Step 5: Analysis of Enantiomeric Purity
The enantiomeric excess (% ee) of the final product is determined by chiral HPLC analysis.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Seyferth-Gilbert Homologation for Fmoc-L-homopropargylglycine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of Fmoc-L-homopropargylglycine via the Seyferth-Gilbert homologation.
Frequently Asked Questions (FAQs)
Q1: What is the Seyferth-Gilbert homologation and why is it used for this compound synthesis?
A1: The Seyferth-Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with an additional carbon atom.[1] In the synthesis of this compound, it is a crucial step to introduce the homopropargyl side chain, which is valuable for "click chemistry" and bioconjugation applications.[2]
Q2: What is the difference between the Seyferth-Gilbert reagent and the Ohira-Bestmann reagent?
A2: The original Seyferth-Gilbert reagent is dimethyl (diazomethyl)phosphonate.[1] The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is a modification that allows the reaction to be carried out under milder basic conditions.[1][3] This is particularly advantageous for base-sensitive substrates like the aldehyde precursor to this compound, as it helps to minimize side reactions and racemization.[3][4]
Q3: What are the most common issues encountered during the Seyferth-Gilbert homologation of the Fmoc-L-aspartaldehyde derivative?
A3: The most common issues are incomplete reaction, low yield, and, most critically, racemization of the stereocenter of the amino acid.[2][4] The choice of base and reaction conditions plays a significant role in mitigating these problems.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde. After work-up, NMR spectroscopy can confirm the formation of the alkyne by the appearance of a characteristic peak for the alkyne proton (around 2-3 ppm) and the disappearance of the aldehyde proton peak (around 9-10 ppm).[5] Chiral HPLC is essential to determine the enantiomeric excess (% ee) of the final product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The Ohira-Bestmann reagent can degrade over time. The base may be old or have absorbed moisture. | 1. Use a fresh batch of the Ohira-Bestmann reagent. Ensure the base is dry and has been stored properly. |
| 2. Insufficient Base: The reaction may not go to completion if the base is fully consumed. | 2. Consider a stepwise addition of the base. For example, after a few hours of reaction time, add another portion of the base to drive the reaction to completion.[4] | |
| 3. Low Reaction Temperature: While low temperatures are often necessary, the reaction may be too slow if the temperature is not allowed to rise. | 3. Follow a temperature gradient protocol. Start the reaction at a low temperature (e.g., 0°C) and then allow it to slowly warm to room temperature. | |
| Significant Racemization | 1. Base is too Strong or Concentration is too High: Strong bases can lead to epimerization at the alpha-carbon of the amino acid.[2][4] | 1. Switch to a milder base. Cesium carbonate (Cs₂CO₃) has been shown to be superior to potassium carbonate (K₂CO₃) in minimizing racemization for this specific substrate.[4] Use the minimum effective amount of base. |
| 2. Prolonged Reaction Time at Elevated Temperatures: Extended reaction times, especially at room temperature, can increase the likelihood of racemization. | 2. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. | |
| Presence of Side Products | 1. Aldol Condensation: This can occur with enolizable aldehydes under strongly basic conditions. | 1. Use the Ohira-Bestmann reagent with a mild base like K₂CO₃ or Cs₂CO₃ to avoid these conditions.[3][6] |
| 2. Trapping of Intermediate Carbene: In the presence of methanol, the intermediate vinylidene carbene can be trapped, leading to the formation of methyl enol ethers, especially with ketone substrates.[6] | 2. Ensure the reaction is carried out under anhydrous conditions if this side product is observed. |
Quantitative Data Summary
The following table summarizes the reported effects of different bases on the yield and enantiomeric excess (ee) of the Seyferth-Gilbert homologation in the synthesis of the Boc-protected homopropargylglycine precursor.
| Base | Equivalents of Base | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| K₂CO₃ | 4.0 | 68 | 7 | [2][4] |
| K₂CO₃ | 2.0 | 78 | 85 | [4] |
| Cs₂CO₃ | 2.0 | 73 | 96 | [4] |
| Cs₂CO₃ | 2.0 (initial) + 0.7 (after 3h) | 85 | 98 | [4] |
Experimental Protocols
Optimized Seyferth-Gilbert Homologation of N-Boc-L-Aspartaldehyde tert-Butyl Ester
This protocol is adapted from the optimized synthesis reported by Polyak and Krauss (2022).[4]
Materials:
-
N-Boc-L-Aspartaldehyde tert-Butyl Ester (starting aldehyde)
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting aldehyde (1.0 equiv) in a mixture of anhydrous THF and anhydrous MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ohira-Bestmann reagent (1.25 equiv) to the cooled solution.
-
Add cesium carbonate (2.0 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
After 3 hours, add an additional 0.7 equivalents of cesium carbonate to the reaction mixture to ensure complete conversion.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is no longer visible by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected alkyne.
Visualizations
Caption: Experimental workflow for the optimized Seyferth-Gilbert homologation.
Caption: Simplified mechanism of the Seyferth-Gilbert homologation.
References
- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 2. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]
Technical Support Center: Efficient Incorporation of Fmoc-L-homopropargylglycine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the incorporation of Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of Fmoc-L-Hpg, offering potential causes and actionable solutions.
Issue 1: Incomplete or Low-Efficiency Coupling of Fmoc-L-Hpg
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines) after the coupling step.
-
Low overall yield of the final peptide.
-
Presence of deletion sequences (missing the Hpg residue) in the crude product, as identified by mass spectrometry.
-
Multiple, difficult-to-separate peaks in the HPLC chromatogram of the crude product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Steric Hindrance: The propargyl side chain of Fmoc-L-Hpg can present steric bulk, hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. | Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, or HCTU are generally more effective for sterically hindered amino acids compared to carbodiimide-based activators like DIC. Double Coupling: Repeat the coupling step to drive the reaction to completion. The second coupling can be performed with the same or a different, more potent, activation method. |
| Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking access to the reactive N-terminus. The presence of the relatively nonpolar homopropargylglycine may contribute to this. | Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[1][2] Adding chaotropic salts (e.g., 0.8 M LiCl) or a co-solvent like dimethyl sulfoxide (DMSO) to DMF can also help disrupt hydrogen bonding.[2][3] Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C) to disrupt secondary structures and improve reaction kinetics.[4] Microwave heating can also be beneficial.[5] Sonication: Use of ultrasonication during the coupling step can improve the efficiency of the reaction.[6][7] |
| Inadequate Activation: The chosen coupling reagent or activation time may not be sufficient for complete activation of the Fmoc-L-Hpg carboxyl group. | Increase Equivalents: Use a higher excess of the Fmoc-L-Hpg and coupling reagents. Pre-activation: Allow the Fmoc-L-Hpg and coupling reagent to pre-activate for a few minutes before adding to the resin. |
Issue 2: Potential Side Reactions Involving the Alkyne Side Chain
While the alkyne group of homopropargylglycine is generally stable under standard SPPS conditions, it's crucial to be aware of potential, albeit less common, side reactions.
Symptoms:
-
Unexpected masses in the final product as determined by mass spectrometry.
-
Difficulty in subsequent "click" chemistry reactions due to modification of the alkyne.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Reaction with Scavengers during Cleavage: Some scavengers used during the final TFA cleavage, particularly those with thiol groups, could potentially interact with the alkyne. | Choose Appropriate Scavengers: Use a standard scavenger cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) which is generally effective in preventing a variety of side reactions.[1] It is advisable to perform a small-scale cleavage and analyze the product by mass spectrometry to ensure the alkyne remains intact. |
| Base-Catalyzed Reactions during Fmoc Deprotection: Although unlikely, prolonged exposure to the basic conditions of piperidine treatment could potentially lead to side reactions involving the terminal alkyne. | Minimize Deprotection Time: Use optimized Fmoc deprotection protocols with minimal necessary exposure to the piperidine solution. The use of DBU in the deprotection reagent can significantly shorten the required time.[8] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating Fmoc-L-Hpg?
A1: For routine couplings, standard reagents like HBTU or HCTU can be effective. However, if you encounter difficulties, switching to a more powerful reagent like HATU or COMU is recommended.[9] These reagents are known for their high coupling efficiency, especially with sterically hindered amino acids.
Q2: How can I monitor the coupling efficiency of Fmoc-L-Hpg?
A2: The most common method is the qualitative Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction. For a quantitative assessment, a small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Q3: Is it necessary to protect the alkyne side chain of Fmoc-L-Hpg during SPPS?
A3: No, the alkyne functionality of homopropargylglycine is stable to the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc removal and TFA for final cleavage.[10]
Q4: Can the incorporation of Fmoc-L-Hpg lead to peptide aggregation?
A4: While not inherently a highly aggregating residue, the introduction of any non-polar side chain can potentially contribute to the overall hydrophobicity of a peptide and thus influence its tendency to aggregate.[2] If aggregation is observed after the incorporation of Fmoc-L-Hpg, the strategies mentioned in the troubleshooting guide, such as changing the solvent or using elevated temperatures, should be employed.
Q5: What should I do if I consistently see a deletion product corresponding to the Hpg residue?
A5: This is a clear indication of incomplete coupling. The first step is to try a double coupling. If this does not resolve the issue, you should switch to a more potent coupling reagent (e.g., HATU) and consider using a solvent with better solvating properties like NMP.
Experimental Protocols
Standard Coupling Protocol for Fmoc-L-Hpg using HATU:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Hpg (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion of the coupling.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) before proceeding to the next cycle.
Visualizations
Caption: Workflow for the incorporation of Fmoc-L-Hpg in SPPS.
Caption: Troubleshooting logic for incomplete Fmoc-L-Hpg coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of an unnatural amino acid side chain on the conformational dynamics of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of the alkyne group in Fmoc-L-homopropargylglycine
Welcome to the technical support center for Fmoc-L-homopropargylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing potential side reactions associated with the alkyne group of this versatile amino acid during its application in peptide synthesis and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Fmoc-Hpg-OH) is a non-canonical amino acid containing a terminal alkyne functional group in its side chain. The presence of the alkyne makes it a valuable building block for introducing a "handle" into peptides for subsequent modifications via "click chemistry". The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-modified molecule. This is widely used for peptide cyclization, labeling with fluorophores, and conjugation to other molecules. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS).[1]
Q2: What are the most common side reactions of the alkyne group in this compound during peptide synthesis and modification?
The primary side reactions involving the alkyne group are:
-
Glaser-Hay Coupling (Homo-dimerization): This is an oxidative coupling of two terminal alkynes in the presence of a copper catalyst and an oxidant (typically oxygen), resulting in the formation of a 1,3-diyne. This is a significant side reaction during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
-
Racemization: The stereochemical integrity of the α-carbon can be compromised during the activation and coupling steps of solid-phase peptide synthesis (SPPS), leading to the formation of the D-enantiomer.
-
Palladium-Catalyzed Reactions: If palladium catalysts are used in the synthetic scheme (e.g., for the removal of certain protecting groups), the alkyne group may undergo unintended cross-coupling or cleavage reactions.
-
Reactions with Cleavage Cocktails: The highly acidic conditions and the presence of scavengers in the final cleavage cocktail can potentially interact with the alkyne group, although it is generally considered stable.
Q3: Is the alkyne group of this compound stable to standard Fmoc-SPPS conditions?
Yes, the alkyne group is generally stable under the standard conditions of Fmoc-SPPS. This includes the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for the cleavage of many side-chain protecting groups.[1] However, specific conditions during the coupling step, particularly the choice of base, can influence side reactions like racemization.
Troubleshooting Guides
Issue 1: Presence of an Unexpected High Molecular Weight Byproduct after CuAAC Reaction
Symptom: HPLC or mass spectrometry analysis of the crude product after a CuAAC reaction shows a significant peak with a mass corresponding to double the peptide mass.
Possible Cause: This is a strong indication of Glaser-Hay coupling, where two alkyne-containing peptides have dimerized. This side reaction is catalyzed by copper ions in the presence of oxygen.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Rigorous Deoxygenation | Before adding the copper catalyst, thoroughly degas all solutions (peptide solution, buffers, and water) by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the reaction mixture throughout the process. |
| Use of Excess Reducing Agent | The addition of a slight excess of a reducing agent, such as sodium ascorbate, helps to maintain copper in the catalytically active Cu(I) state and prevents the oxidation to Cu(II) which can promote Glaser coupling. A common practice is to use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst. |
| Use of a Copper(I)-Stabilizing Ligand | Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and improve the efficiency of the CuAAC reaction, thereby minimizing the competing homo-coupling. A premixed solution of the copper salt and the ligand is often recommended. |
| Slow Addition of the Alkyne-Peptide | Adding the peptide containing this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homo-coupling reaction. |
| Consider Copper-Free Click Chemistry | If Glaser coupling remains a persistent issue, consider using copper-free alternatives such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne instead of a terminal alkyne, or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). |
Issue 2: Diastereomeric Impurities Detected After Peptide Synthesis
Symptom: HPLC analysis of the purified peptide shows a closely eluting peak, and mass spectrometry confirms it has the same mass as the desired product, suggesting the presence of a diastereomer.
Possible Cause: Racemization of the L-homopropargylglycine residue to its D-form during the coupling step in SPPS. This is often exacerbated by the choice of coupling reagents and the base used.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Optimize Coupling Reagents and Base | The base-catalyzed coupling of Fmoc-amino acids is a critical step for potential racemization. For sensitive amino acids like homopropargylglycine, it is advisable to avoid strong, non-hindered bases. The use of sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) in combination with coupling reagents such as HATU or HOBt can reduce racemization. For particularly problematic sequences, consider using coupling reagents like DEPBT or COMU.[2][3] |
| Avoid Pre-activation | For phosphonium and aminium salt-based coupling reagents (e.g., HBTU, HATU), avoiding a pre-activation step can significantly reduce the extent of racemization.[3] |
| Control Temperature | If using microwave-assisted SPPS, lowering the coupling temperature (e.g., to 50°C) for the homopropargylglycine residue can help to minimize racemization.[4] |
| Solvent Choice | Performing the coupling in a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can sometimes reduce the rate of racemization compared to neat DMF.[3] |
Issue 3: Incomplete Reaction or Unidentified Byproducts in the Presence of Palladium Catalysts
Symptom: When using a palladium catalyst for deprotection or other modifications on a peptide containing this compound, you observe incomplete reaction, loss of the alkyne signal in the mass spectrum, or the appearance of unexpected products.
Possible Cause: The alkyne group can be reactive towards palladium catalysts, leading to side reactions such as cross-coupling, dimerization, or depropargylation (cleavage of the propargyl group).
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Use Copper-Free Conditions for Alkyne Modifications | If the intended reaction is an azide-alkyne cycloaddition, ensure that no residual palladium from previous steps is present. If palladium-labile protecting groups are used elsewhere in the peptide, their removal should be carefully planned to avoid interference with the alkyne. |
| Protect the Alkyne Group | If the use of a palladium catalyst is unavoidable and the alkyne is not intended to react, consider protecting the terminal alkyne, for example as a silyl ether. However, this adds extra synthesis and deprotection steps. |
| Choose Alternative Catalysts or Protecting Groups | Re-evaluate the synthetic strategy to either use protecting groups that do not require palladium for their removal or employ alternative catalysts for the desired transformation that are known to be compatible with terminal alkynes. |
Issue 4: Potential for Alkyne Group Modification During Final Cleavage
Symptom: After the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., TFA-based), you observe unexpected modifications to the homopropargylglycine side chain.
Possible Cause: While the alkyne group is generally stable to TFA, certain scavengers in the cleavage cocktail could potentially react with it. For instance, scavengers that act as reducing agents, like triisopropylsilane (TIPS), could potentially reduce the alkyne.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Careful Selection of Scavengers | Triisopropylsilane (TIPS) is primarily used to scavenge carbocations generated during the cleavage of protecting groups like trityl (Trt) and t-butyl (tBu).[5] While direct reaction with a stable alkyne is not a commonly reported major side reaction, if sensitive functionalities are present, it is wise to consider the choice of scavengers. Water and 1,2-ethanedithiol (EDT) are common alternatives or additions to cleavage cocktails. |
| Optimize Cleavage Conditions | Minimize the cleavage time to what is necessary for complete deprotection. Prolonged exposure to the highly acidic and reactive cleavage cocktail can increase the likelihood of side reactions. |
| Analyze the Crude Product Thoroughly | Use HPLC and mass spectrometry to carefully analyze the crude product after cleavage to identify any potential byproducts related to the homopropargylglycine residue. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Mitigation of Glaser Coupling
This protocol is designed for the on-resin or in-solution click reaction of a peptide containing L-homopropargylglycine.
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in deionized water), THPTA ligand (e.g., 200 mM in deionized water), and sodium ascorbate (e.g., 100 mM in deionized water, prepare fresh).
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO/tBuOH or water).
-
Dissolve or swell the alkyne-containing peptide in a degassed buffer or solvent.
-
-
Deoxygenation:
-
Combine the peptide solution and the azide solution in a reaction vessel.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Reaction Setup:
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions in a 1:2 ratio and let them stand for a few minutes.
-
Under an inert atmosphere, add the THPTA/CuSO₄ complex to the peptide/azide mixture. A typical final concentration is 25 equivalents of the complex relative to the peptide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 30-60 minutes.
-
The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC-MS.
-
-
Work-up:
-
Once the reaction is complete, the product can be purified by standard methods such as HPLC.
-
Visualizations
References
- 1. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Fmoc-L-homopropargylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides incorporating Fmoc-L-homopropargylglycine. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial strategy for purifying a peptide containing L-homopropargylglycine?
A1: The standard and most effective method for purifying peptides containing L-homopropargylglycine is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] A C18 column is a common initial choice for the stationary phase.[2] The mobile phase typically consists of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape and resolution.[3]
Q2: Does the alkyne side chain of homopropargylglycine require special consideration during TFA cleavage?
A2: The terminal alkyne of homopropargylglycine is generally stable under standard TFA cleavage conditions. However, it is crucial to use a scavenger cocktail to prevent side reactions with cationic species generated from the cleavage of protecting groups.[4] A common scavenger cocktail that is compatible with most sequences is Reagent K (TFA/water/phenol/thioanisole/EDT). For peptides containing sensitive residues like Cys(Trt), specific cleavage cocktails are recommended.[5][6]
Q3: Can the homopropargylglycine residue affect the solubility of the peptide?
A3: The hydrophobicity of the homopropargylglycine side chain is relatively neutral. However, the overall solubility of a peptide is determined by its entire amino acid sequence.[7] If you encounter solubility issues with your crude peptide, it is likely due to the overall sequence's hydrophobicity or tendency to aggregate.[7] Trying to dissolve the peptide in a small amount of a strong organic solvent like acetonitrile or DMSO before diluting with the initial RP-HPLC mobile phase can be an effective strategy.
Q4: Are there any known side reactions of the alkyne group during Fmoc-SPPS?
A4: While the terminal alkyne is relatively inert during standard Fmoc-SPPS, side reactions can occur, particularly if copper ions are present. Copper can catalyze the dimerization of terminal alkynes (Glaser coupling) or other unwanted cycloadditions.[8][9] It is essential to ensure that all reagents and solvents used during synthesis are free from copper contamination, especially if the peptide is not intended for a subsequent copper-catalyzed click reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of peptides containing L-homopropargylglycine.
Problem 1: An unexpected peak with a mass of +16 Da appears in the mass spectrum of the purified peptide.
| Possible Cause | Recommended Solution |
| Oxidation of the Alkyne Group: The alkyne functionality can be susceptible to oxidation, especially in the presence of trace metals like copper and an oxidizing environment.[8] This can lead to the formation of various oxygenated species. | - Ensure all glassware is thoroughly cleaned to remove trace metals. - Degas all solvents used for purification to minimize dissolved oxygen. - If the peptide is intended for a copper-catalyzed reaction, perform it immediately after purification and consider using copper-coordinating ligands to minimize side reactions.[9] |
| Oxidation of other residues: If your peptide contains other easily oxidizable residues such as Methionine or Cysteine, these could be the source of the +16 Da modification. | - Add a reducing agent like dithiothreitol (DTT) to your sample before injection. - Work with degassed solvents. |
Problem 2: The main peak in the RP-HPLC chromatogram is broad or shows significant tailing.
| Possible Cause | Recommended Solution |
| Peptide Aggregation: Peptides with hydrophobic sequences have a tendency to aggregate, leading to poor peak shape.[7] The presence of homopropargylglycine can contribute to the overall hydrophobicity. | - Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, isopropanol) or a denaturant (e.g., guanidinium chloride) before diluting with the mobile phase.[7] - Increase the column temperature during the HPLC run to disrupt secondary structures and reduce aggregation. |
| Column Overload: Injecting too much crude peptide can lead to broad peaks. | - Reduce the amount of peptide injected onto the column. |
| Secondary Interactions with the Column: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. | - Ensure that the concentration of TFA in your mobile phase is sufficient (0.1%). - Consider using a different ion-pairing agent or a column with end-capping. |
Problem 3: Low recovery of the peptide after purification.
| Possible Cause | Recommended Solution |
| Poor Solubility: The peptide may be precipitating during the purification process, especially as the concentration of the organic solvent changes. | - Optimize the gradient to ensure the peptide elutes at a suitable acetonitrile concentration. - Before lyophilization, ensure the collected fractions are completely frozen to prevent loss of product. |
| Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, leading to loss of material. | - Use low-protein-binding tubes and pipette tips. - Acidify the collection tubes with a small amount of TFA solution before collecting fractions. |
| Incomplete Cleavage: If the peptide is not fully cleaved from the resin, the yield will be low. | - Ensure sufficient cleavage cocktail volume and reaction time. - After the initial cleavage, wash the resin with a small amount of TFA to recover any remaining peptide. |
Experimental Protocols
Standard RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the aqueous mobile phase.
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a powder.
Typical TFA Cleavage Protocol
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
Table 1: Typical RP-HPLC Gradients for Peptides of Varying Hydrophobicity.
| Peptide Characteristic | Initial %B (ACN + 0.1% TFA) | Final %B (ACN + 0.1% TFA) | Gradient Duration (min) |
| Hydrophilic | 5 | 45 | 30-40 |
| Moderately Hydrophobic | 10 | 60 | 30-50 |
| Very Hydrophobic | 20 | 80 | 40-60 |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS.
| Reagent Name | Composition | Primary Use |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Trp, Met, Cys, Arg. |
| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | "Odorless" option, effective for removing Trt groups.[5] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5) | Prevents methionine oxidation.[5] |
Visualizations
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. bachem.com [bachem.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and dissolving Fmoc-L-homopropargylglycine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Fmoc-L-homopropargylglycine, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amino acid derivative containing a propargyl group, which is a terminal alkyne. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the alkyne functionality, which allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This enables the efficient and specific conjugation of peptides to other molecules, such as fluorescent labels, drug payloads, or biomolecules for targeted drug delivery systems.[1][2]
Q2: What are the recommended storage conditions for this compound?
To maintain its stability and purity, this compound should be stored under specific conditions. It is typically supplied as a white to off-white solid.[1] The compound is sensitive to moisture and light.[3]
| Parameter | Recommended Condition |
| Temperature | 0 - 8 °C[1] or 15-25°C[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |
| Light | Protect from light |
| Moisture | Keep in a tightly sealed container in a dry place |
Note: Always refer to the certificate of analysis or the supplier's specific recommendations for the lot you are using, as storage conditions can vary slightly.
Q3: What solvents are recommended for dissolving this compound?
This compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml)[4] | The most common and recommended solvent for SPPS applications. |
| N-Methyl-2-pyrrolidone (NMP) | Good | An alternative to DMF. |
| Dimethyl sulfoxide (DMSO) | Good | Can be used, but may be more difficult to remove and can cause oxidation of sensitive residues. |
For aqueous applications, the Fmoc-protecting group makes the molecule hydrophobic, and it is generally poorly soluble in water.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMF.
-
Possible Cause 1: Insufficient Solvent.
-
Solution: Increase the volume of DMF. A concentration of 0.4 M or lower is generally recommended for Fmoc-amino acids in SPPS.[6]
-
-
Possible Cause 2: Low-Quality Solvent.
-
Solution: Use high-purity, anhydrous DMF. Water content in the DMF can affect the solubility of Fmoc-amino acids.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gently warm the solution to room temperature. If necessary, brief sonication can aid dissolution.[7] Avoid excessive heating, as it may lead to degradation.
-
Issue 2: The coupling reaction with this compound is inefficient.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Ensure the this compound is fully dissolved before adding it to the reaction vessel. See Issue 1 for troubleshooting dissolution.
-
-
Possible Cause 2: Inappropriate Activation.
-
Solution: Use standard activation reagents for Fmoc-SPPS, such as HBTU/DIPEA or HATU/DIPEA.[8] Ensure the correct stoichiometry of the amino acid, activating reagents, and base are used.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: The propargyl group is relatively small and should not cause significant steric hindrance. However, if coupling to a sterically hindered residue, consider extending the coupling time or performing a double coupling.
-
Issue 3: Premature removal of the Fmoc group is observed.
-
Possible Cause: Basic impurities in the solvent.
-
Solution: Use high-quality, peptide synthesis-grade DMF. Test the DMF for basic impurities.
-
Experimental Protocols
Protocol 1: Dissolving this compound for Solid-Phase Peptide Synthesis (SPPS)
-
Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a clean, dry vial, weigh the required amount of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous, peptide-synthesis-grade DMF to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Activation: The resulting solution is now ready for the activation step prior to coupling to the resin.
Protocol 2: Standard Coupling of this compound in Fmoc-SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a solid support.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[3][8]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow the activation to proceed for 2-5 minutes.[8]
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 4. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Fmoc-L-homopropargylglycine
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Fmoc-L-homopropargylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the CuAAC reaction with this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] | Use a Reducing Agent: Employ an in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2] It is crucial to use a freshly prepared sodium ascorbate solution.[1] Degas Solutions: Deoxygenate all buffers and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the copper catalyst.[3] Work in an Inert Atmosphere: For maximum protection against oxygen, perform the reaction in a glovebox.[1] |
| Inhibitory Functional Groups: Functional groups on the peptide or substrate, such as thiols (cysteine) or histidines, can chelate the copper catalyst, reducing its activity.[3] | Increase Catalyst Concentration: A higher concentration of the copper/ligand complex may be necessary to overcome the inhibitory effects.[3] Use a Sacrificial Metal: The addition of Zn(II) can act as a sacrificial metal to bind to interfering groups, leaving the copper catalyst available for the reaction.[4] | |
| Poor Substrate Solubility: The this compound-containing peptide or the azide partner may not be fully dissolved in the reaction solvent.[3] | Add a Co-solvent: To enhance solubility, introduce a co-solvent such as DMSO, DMF, or t-BuOH.[3] Ensure the final reaction mixture is homogeneous. | |
| Side Reactions (e.g., Alkyne Homocoupling) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1] | Maintain Anaerobic Conditions: As with preventing catalyst inactivation, deoxygenating solutions and maintaining an inert atmosphere are critical.[1] |
| Inappropriate Ligand or Ligand-to-Copper Ratio: The choice and concentration of the accelerating ligand are crucial for stabilizing the Cu(I) catalyst and preventing side reactions.[1] | Optimize Ligand and Ratio: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[5] An optimal ligand-to-copper ratio is often around 5:1 to protect biomolecules from oxidative damage.[5] | |
| Inconsistent Reaction Results | Variability in Reagent Quality: The purity of substrates, solvents, and catalyst components can differ between batches, leading to inconsistent outcomes.[3] | Use High-Purity Reagents: Employ high-purity reagents and solvents. If necessary, purify the substrates before use.[3] |
| Inconsistent Experimental Setup: Minor variations in temperature, stirring, or the order of reagent addition can significantly affect the reaction.[3] | Standardize Protocol: Maintain a consistent and standardized experimental protocol, ensuring all parameters are kept constant between experiments.[3] | |
| Difficulty with On-Resin Reactions | Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactants to the peptide chain. | Choose an Appropriate Solvent: Select a solvent that ensures good swelling of the resin. For on-resin CuAAC, DMF is a commonly used solvent.[6] |
| Steric Hindrance: The solid support and adjacent amino acids can create steric hindrance, impeding the cycloaddition reaction. | Incorporate a Flexible Spacer: Consider incorporating a flexible linker, such as a PEG linker, between the this compound and the peptide backbone to increase the accessibility of the alkyne.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for CuAAC reactions with sensitive peptides containing this compound?
A1: For sensitive biomolecules, it is highly recommended to generate the active Cu(I) catalyst in situ from a stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][7] This method provides better control over the Cu(I) concentration and avoids the instability associated with direct use of Cu(I) salts (e.g., CuI, CuBr).[7]
Q2: What is the role of an accelerating ligand and which one is recommended?
A2: Accelerating ligands are crucial for stabilizing the Cu(I) oxidation state, which is the active catalytic species. They also prevent copper-mediated side reactions and increase the overall reaction rate, which is particularly important at the low reactant concentrations often used in bioconjugation.[4][5] For aqueous CuAAC reactions, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[5]
Q3: What is the recommended order of reagent addition for a CuAAC reaction?
A3: To minimize potential side reactions and ensure efficient catalysis, the following order of addition is generally recommended:
-
Start with a buffered solution of your azide and this compound-containing alkyne.
-
In a separate tube, premix the copper(II) sulfate (CuSO₄) and the copper-chelating ligand (e.g., THPTA).
-
Add the copper-ligand complex to the solution containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] Note: It is critical not to add the ascorbate to the copper solution in the absence of the ligand.[8]
Q4: Can the Fmoc protecting group interfere with the CuAAC reaction?
A4: The Fmoc group is a base-labile protecting group.[9] While the CuAAC reaction itself is generally tolerant of a wide range of functional groups, it's important to consider the overall reaction conditions.[2] If basic conditions are used that could prematurely cleave the Fmoc group, this could lead to unintended side reactions. However, standard CuAAC conditions are typically performed at a neutral to slightly acidic pH, where the Fmoc group is stable.[8]
Q5: How can I monitor the progress of my CuAAC reaction?
A5: The progress of the reaction can be monitored using various analytical techniques. For reactions involving peptides, HPLC and mass spectrometry (LC-MS) are the most common and effective methods to track the consumption of starting materials and the formation of the triazole product.
Experimental Protocols
General Protocol for Solution-Phase CuAAC with an this compound Peptide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of the this compound-containing peptide and the azide partner in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide-alkyne and azide solutions to their final desired concentrations.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of Cu:ligand is a good starting point.
-
Add the copper-ligand complex to the peptide/azide mixture and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-200 µM, with the ligand at 250-1000 µM, and sodium ascorbate at 1-5 mM.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight for sensitive biomolecules.[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by methods such as size-exclusion chromatography, dialysis against a solution containing EDTA, or by using copper-chelating resins.[1]
-
Quantitative Data
The following tables summarize typical reaction conditions and components for CuAAC reactions. These values should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations for Solution-Phase CuAAC
| Component | Typical Concentration Range | Notes |
| Alkyne (this compound peptide) | 10 µM - 1 mM | The limiting reagent is often the biomolecule. |
| Azide | 1.1 - 10 equivalents (relative to alkyne) | A slight excess of the smaller molecule is often used. |
| CuSO₄ | 50 µM - 500 µM | Higher concentrations may be needed for challenging substrates. |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A 5-fold excess relative to CuSO₄ is recommended for bioconjugation.[4] |
| Sodium Ascorbate | 1 mM - 10 mM | A fresh solution is crucial for efficient reduction of Cu(II). |
Table 2: Comparison of Common Copper Sources and Ligands
| Copper Source | Ligand | Advantages | Disadvantages |
| CuSO₄ + Sodium Ascorbate | THPTA | Convenient in-situ generation of Cu(I), highly water-soluble catalyst complex, protects biomolecules. | Requires careful deoxygenation of solutions. |
| CuI or CuBr | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Can be used directly, often effective in organic solvents. | Cu(I) salts are unstable and require strictly anaerobic conditions; TBTA has low water solubility. |
| Copper Wire | None/TBTA | Simple setup, slow release of Cu(I). | Sluggish reaction rates, not ideal for sensitive biomolecules.[10] |
Visualizations
Experimental Workflow for Optimizing CuAAC Reactions
Caption: A general workflow for setting up and optimizing a CuAAC reaction.
Troubleshooting Decision Tree for Low Yield CuAAC Reactions
Caption: A decision tree to diagnose and resolve low-yield CuAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 3. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. | Semantic Scholar [semanticscholar.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-L-homopropargylglycine and Fmoc-L-propargylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and modification, the incorporation of non-canonical amino acids with bioorthogonal handles is a cornerstone for developing novel therapeutics, diagnostic agents, and research tools. Among these, amino acids bearing terminal alkynes are particularly valuable for their ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides a detailed comparison of two such widely used building blocks: Fmoc-L-homopropargylglycine (Fmoc-L-HPG) and Fmoc-L-propargylglycine (Fmoc-L-Pra).
At a Glance: Structural and Functional Comparison
Fmoc-L-HPG and Fmoc-L-Pra are both derivatives of glycine, functionalized with a terminal alkyne. The key distinction lies in the length of the alkyl chain separating the α-carbon from the alkyne group. Fmoc-L-HPG possesses a three-carbon linker (a homopropargyl group), while Fmoc-L-Pra has a shorter, single-methylene linker (a propargyl group). This seemingly subtle structural variance can influence their performance in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions.
| Feature | This compound (Fmoc-L-HPG) | Fmoc-L-propargylglycine (Fmoc-L-Pra) |
| Structure | Contains a homopropargyl side chain (-CH2-CH2-C≡CH) | Contains a propargyl side chain (-CH2-C≡CH) |
| Flexibility | The longer alkyl chain provides greater conformational flexibility. | The shorter linker results in a more rigid side chain. |
| Steric Hindrance | Potentially lower steric hindrance during peptide coupling due to increased flexibility. | May exhibit greater steric hindrance in sterically demanding coupling reactions. |
| Hydrophobicity | The additional methylene group slightly increases the hydrophobicity. | Less hydrophobic compared to Fmoc-L-HPG. |
| Biological Mimicry | Acts as a methionine analogue and can be incorporated into proteins by cellular machinery.[1][2] | Not a direct analogue of a proteinogenic amino acid.[3] |
Performance in Peptide Synthesis
Both Fmoc-L-HPG and Fmoc-L-Pra are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4][5] The choice between the two may be influenced by the specific peptide sequence and the desired properties of the final product.
Coupling Efficiency and Potential Challenges
While both amino acids can be efficiently coupled, the difference in their side-chain length and flexibility can have implications:
-
This compound (Fmoc-L-HPG): The longer and more flexible side chain of HPG may lead to reduced steric hindrance during the coupling reaction. This could be advantageous when coupling to a sterically hindered amino acid or a resin-bound peptide with significant secondary structure. However, the increased hydrophobicity of the longer alkyl chain might necessitate optimized coupling conditions to prevent aggregation, especially in hydrophobic peptide sequences.
-
Fmoc-L-propargylglycine (Fmoc-L-Pra): The shorter, more rigid side chain of Pra might present greater steric challenges in certain contexts. However, its lower hydrophobicity could be beneficial in preventing aggregation during the synthesis of long or hydrophobic peptides.
Stability
The terminal alkyne functionality in both molecules is generally stable under the standard conditions of Fmoc-SPPS, including repeated cycles of piperidine treatment for Fmoc deprotection and coupling with common activating agents.
Utility in Click Chemistry
The primary application of incorporating these amino acids into peptides is to enable subsequent modification via CuAAC. This reaction allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and other peptides or small molecules.
While specific comparative kinetic data is scarce, the accessibility of the terminal alkyne is a key factor influencing the reaction rate. The longer side chain of HPG might offer the alkyne more exposure and flexibility, potentially leading to faster reaction kinetics in some contexts. However, for many applications, the reactivity of the alkyne in both Pra and HPG is sufficient for efficient and high-yield conjugation.
Experimental Protocols
Below are generalized protocols for the incorporation of Fmoc-L-HPG or Fmoc-L-Pra into a peptide sequence via SPPS and a subsequent CuAAC reaction.
General Protocol for Fmoc-SPPS Incorporation
Materials:
-
Fmoc-protected amino acid (Fmoc-L-HPG or Fmoc-L-Pra)
-
Solid support (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF, DCM, and IPA.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (Fmoc-L-HPG or Fmoc-L-Pra), coupling reagent, and base in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and IPA.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-containing peptide (purified)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water/t-butanol mixture, DMSO)
Procedure:
-
Dissolve the alkyne-containing peptide and the azide-functionalized molecule in the chosen solvent system.
-
Add a solution of CuSO₄.
-
Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the resulting peptide conjugate by reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes discussed in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
Both this compound and Fmoc-L-propargylglycine are powerful tools for the synthesis of peptides amenable to bioorthogonal modification. The selection between these two building blocks will depend on the specific requirements of the research or drug development project.
-
This compound may be preferred in situations where maximizing the flexibility and accessibility of the alkyne side chain is desirable, or when mimicking methionine is the goal.
-
Fmoc-L-propargylglycine could be the better choice for synthesizing highly hydrophobic peptides where minimizing additional hydrophobicity is a concern.
Ultimately, the optimal choice may require empirical evaluation for a given peptide sequence and application. The detailed protocols and comparative information provided in this guide are intended to assist researchers in making an informed decision and in the successful synthesis and application of these versatile non-canonical amino acids.
References
Validating Fmoc-L-homopropargylglycine Incorporation: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool for introducing novel functionalities, such as bioorthogonal handles for downstream modifications. Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) is a key building block in solid-phase peptide synthesis (SPPS) for introducing a terminal alkyne group. Rigorous validation of its incorporation is critical to ensure the homogeneity and desired properties of the final product. This guide provides a comparative overview of mass spectrometry-based methods for validating Fmoc-L-Hpg incorporation, with supporting experimental data and protocols.
Direct Mass Spectrometry vs. Bioorthogonal-Based Enrichment Methods
The validation of L-homopropargylglycine (Hpg) incorporation can be broadly categorized into two approaches: direct mass spectrometric analysis of the synthetic peptide and indirect methods that utilize the alkyne handle for enrichment prior to mass spectrometry, such as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). This guide will compare the direct MS approach for synthetic peptides with the principles of BONCAT, often employed for cellularly incorporated Hpg and its common alternative, L-azidohomoalanine (AHA).
| Feature | Direct MS of Hpg-Peptide | BONCAT with Hpg/AHA |
| Principle | Direct measurement of the mass of the synthetic peptide to confirm the mass shift corresponding to Hpg incorporation. Tandem MS (MS/MS) confirms the location. | Chemical ligation (e.g., click chemistry) of a reporter tag (e.g., biotin) to the ncAA's bioorthogonal handle, followed by enrichment and subsequent MS analysis of the tagged peptides. |
| Primary Application | Quality control of synthetic peptides produced by SPPS. | Analysis of newly synthesized proteins in complex biological samples (e.g., cell lysates). |
| Sensitivity | High, dependent on the ionization efficiency of the peptide. | Very high, due to the enrichment of target peptides, which may be of low abundance. |
| Quantitative Accuracy | Good for relative quantification of incorporation efficiency in a synthetic mixture. | Excellent for relative quantification between samples when combined with isotopic labeling (e.g., HILAQ).[1] |
| Throughput | High for routine QC of individual peptides. | Lower, due to additional enrichment and sample processing steps.[1] |
| Confirmation of Location | Direct and unambiguous via MS/MS fragmentation. | Inferred from the sequence of the enriched peptide. |
| Limitations | May be challenging for very long peptides or complex mixtures without prior separation. | Indirect; assumes 100% efficiency of the click reaction and enrichment. Potential for off-target labeling. |
Experimental Protocols
Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Homopropargylglycine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing L-homopropargylglycine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
Mass Spectrometry Validation of Homopropargylglycine Incorporation
This protocol details the analysis of the purified Hpg-containing peptide by LC-MS/MS.
Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
LC-MS/MS System:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Acquire a full scan from m/z 200-2000 to identify the precursor ion of the Hpg-containing peptide. The theoretical mass should be calculated and used to confirm the presence of the correct [M+H]+ ion.
-
MS/MS Scan (CID): Select the precursor ion corresponding to the Hpg-peptide for collision-induced dissociation (CID). Optimize collision energy to achieve good fragmentation.
Data Analysis:
-
Confirm Molecular Weight: In the MS1 spectrum, verify the presence of an ion with the m/z corresponding to the calculated molecular weight of the Hpg-containing peptide.
-
Sequence Verification: Analyze the MS/MS spectrum to identify b- and y-type fragment ions. The mass difference between adjacent b- or y-ions should correspond to the mass of the amino acid residues in the sequence. The presence of a residue with a mass of 111.05 Da (the residue mass of homopropargylglycine) will confirm its incorporation at the correct position.
-
Side Chain Fragmentation: While the primary fragmentation occurs along the peptide backbone, look for any characteristic neutral losses from the homopropargylglycine side chain, although these are generally less common than backbone cleavages. The alkyne moiety is relatively stable under typical CID conditions.
Visualizations
Caption: Fmoc-SPPS workflow for homopropargylglycine peptide synthesis.
Caption: LC-MS/MS workflow for validating Hpg incorporation.
Comparison with L-azidohomoalanine (AHA)
L-azidohomoalanine (AHA) is another methionine analog commonly used for bioorthogonal labeling. While both Hpg and AHA can be used in BONCAT, there are some differences in their properties and analysis.
| Feature | L-homopropargylglycine (Hpg) | L-azidohomoalanine (AHA) |
| Bioorthogonal Handle | Terminal Alkyne | Azide |
| Click Chemistry Partner | Azide-containing probe | Alkyne-containing probe |
| Incorporation Efficiency | Some studies suggest Hpg is more efficiently incorporated than AHA in certain systems.[2] | Generally well-incorporated, but may induce metabolic stress at higher concentrations.[3] |
| Toxicity | Can exhibit higher toxicity than AHA in some organisms, such as E. coli, at certain concentrations.[3] | Generally considered less toxic than Hpg in several model systems.[3] |
| Mass Spectrometry | The alkyne group is stable during CID. | The azide group can be prone to fragmentation under certain MS conditions. |
Conclusion
Mass spectrometry is an indispensable tool for the unambiguous validation of this compound incorporation into synthetic peptides. Direct LC-MS/MS analysis provides definitive confirmation of both the mass and the precise location of the modification. While methods like BONCAT are powerful for analyzing ncAA incorporation in complex biological systems, direct mass spectrometry remains the gold standard for the quality control of synthetically produced peptides. The choice between Hpg and its alternative, AHA, depends on the specific application, considering factors such as incorporation efficiency and potential cellular toxicity. The detailed protocols and comparative data presented in this guide offer a comprehensive resource for researchers to effectively validate the incorporation of this versatile non-canonical amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of non-enzymatically glycated peptides: neutral-loss-triggered MS3 versus multi-stage activation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming the Purity of Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of amino acid building blocks is paramount in peptide synthesis and drug development. Impurities in these starting materials can lead to the formation of undesired peptide analogues, complicating purification and potentially impacting the final product's biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of Fmoc-L-homopropargylglycine, a non-canonical amino acid increasingly utilized in bioconjugation and drug discovery. The performance of these techniques is compared with data for a common alternative, Fmoc-L-propargylglycine, supported by detailed experimental protocols and representative data.
Core Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of this compound and similar compounds include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity, Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric excess, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Comparative Purity Analysis
To illustrate the application and data output of these techniques, we present a comparative analysis of two hypothetical lots of this compound (Lots A and B) and two hypothetical lots of Fmoc-L-propargylglycine (Lots C and D).
Table 1: Comparison of Purity Data for this compound and Fmoc-L-propargylglycine
| Analytical Technique | Parameter | This compound (Lot A) | This compound (Lot B) | Fmoc-L-propargylglycine (Lot C) | Fmoc-L-propargylglycine (Lot D) |
| RP-HPLC | Chemical Purity (%) | 99.5 | 98.8 | 99.2 | 99.6 |
| Major Impurity (%) | 0.3 (Fmoc-dipeptide) | 0.9 (Free amino acid) | 0.5 (β-alanine adduct) | 0.2 (Unknown) | |
| Chiral HPLC | Enantiomeric Excess (% ee) | >99.8 | 99.0 | 99.5 | >99.8 |
| ¹H NMR | Structural Confirmation | Conforms | Conforms | Conforms | Conforms |
| Observable Impurities | Trace solvent | Free amino acid signals | Trace grease | No significant impurities | |
| Mass Spectrometry | [M+H]⁺ (Observed) | 350.1389 | 350.1391 | 336.1230 | 336.1232 |
| [M+H]⁺ (Theoretical) | 350.1392 | 350.1392 | 336.1232 | 336.1232 | |
| Impurity Identification | Fmoc-dipeptide detected | Free amino acid detected | β-alanine adduct suspected | No major impurities detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method separates the main compound from its non-chiral impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This technique is crucial for separating and quantifying the desired L-enantiomer from its D-enantiomer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of TFA (e.g., 90:10 v/v with 0.1% TFA). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
¹H NMR Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can help identify and quantify certain impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard proton NMR acquisition parameters.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS is used to confirm the molecular weight of the compound and to identify the mass of any impurities.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF).
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for purity analysis and the relationship between the different analytical techniques.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Caption: The complementary nature of different analytical techniques for purity confirmation.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of this compound and its analogues. While RP-HPLC and Chiral HPLC provide quantitative data on chemical and enantiomeric purity, NMR and Mass Spectrometry are indispensable for structural confirmation and the definitive identification of impurities.[1][2][3] By employing this suite of analytical methods, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their peptide synthesis and drug development endeavors. Common impurities in Fmoc-amino acids can include dipeptides, free amino acids, and β-alanine adducts, which can arise during the synthesis of the protected amino acid.[3][4] The choice of analytical technique may depend on the specific requirements of the study, with LC-MS being particularly powerful for identifying unknown impurities.
References
A Comparative Analysis of Click Chemistry Efficiency with Different Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to selectively modify proteins is paramount. Click chemistry has emerged as a powerful tool for bioconjugation, offering a set of highly efficient and bioorthogonal reactions. This guide provides a comparative analysis of the efficiency of various click chemistry reactions with different amino acids, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal strategy for your research.
Introduction to Click Chemistry in Bioconjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for use in complex biological systems. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation. These reactions are instrumental in attaching probes, such as fluorescent dyes or therapeutic agents, to specific amino acid residues within a protein. This is often achieved by incorporating unnatural amino acids (UAAs) bearing a bioorthogonal functional group (e.g., an azide, alkyne, or strained alkene/alkyne) into the protein of interest.
Comparative Efficiency of Click Chemistry Reactions
The efficiency of a click chemistry reaction is a critical factor in bioconjugation, influencing reaction time, yield, and the required concentration of reactants. This section provides a comparative overview of the reaction kinetics of SPAAC, CuAAC, and Tetrazine Ligation with various amino acids.
Data Presentation
The following tables summarize the second-order rate constants for SPAAC and Tetrazine Ligation with different unnatural amino acids, and reported yields for CuAAC with functionalized peptides.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Various Azido-Amino Acids
| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| p-Azidomethyl-L-phenylalanine (pAMF) | Dibenzocyclooctyne (DBCO) | ~7-fold higher than pAzF |
| p-Azido-L-phenylalanine (pAzF) | Dibenzocyclooctyne (DBCO) | Not specified, used as baseline |
| Azidolysine (N₃K) | Bicyclo[6.1.0]nonyne (BCN) | 0.037 |
| Novel Hydrophilic Azido-Amino Acid | Dibenzocyclooctyne (DBCO) | 0.34 |
| Novel Hydrophilic Azido-Amino Acid | Bicyclo[6.1.0]nonyne (BCN) | 0.28 |
Table 2: Second-Order Rate Constants for Tetrazine Ligation with Various Unnatural Amino Acids
| Unnatural Amino Acid | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | trans-cyclooctene | 880 ± 10 (in vitro), 330 ± 20 (in vivo) |
| Lysine-derived UAA with styrene moiety | Tetrazine-fluorescein | 0.078 |
| Various unstrained alkene-containing UAAs | Tetrazine-fluorescein | 1.2 x 10⁻³ to 81 x 10⁻³ |
Table 3: Reported Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Conjugation
| Reactants | Yield | Reaction Conditions |
| Azide- and Alkyne-functionalized peptides | >95% | CuSO₄, NaAsc, DMF, room temperature, 1h |
| Azide- and Alkyne-functionalized peptides | 100% | Copper wire, DMF, 50°C, 5h |
| α-azido acid and α-alkyne acid | 78% | CuSO₄, triethylamine, TBTA, NaAsc, room temperature, 18h |
| N-Boc-DL-propargylglycine and benzyl azide | 60% | CuBr, room temperature |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols for determining the efficiency of click chemistry reactions.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC by UV-Vis Spectroscopy
This protocol describes how to determine the kinetics of a SPAAC reaction by monitoring the disappearance of the characteristic UV absorbance of a cyclooctyne, such as DBCO.
Materials:
-
Azido-amino acid of interest
-
DBCO-containing reagent (e.g., DBCO-PEG4)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions:
-
Dissolve the azido-amino acid in the reaction buffer to a known concentration (e.g., 10 mM).
-
Dissolve the DBCO reagent in a compatible solvent (e.g., DMSO) to a known concentration (e.g., 1 mM).
-
-
Set up the reaction:
-
In a quartz cuvette, add the reaction buffer.
-
Add the azido-amino acid stock solution to the cuvette to achieve the desired final concentration.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
-
Initiate the reaction:
-
Add a small volume of the DBCO reagent stock solution to the cuvette to start the reaction. The final concentration of the DBCO reagent should be significantly lower than the azido-amino acid to ensure pseudo-first-order kinetics.
-
-
Monitor the reaction:
-
Immediately start recording the absorbance at the λmax of the DBCO reagent (typically around 309 nm) over time.
-
-
Data analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear fit of this plot will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [azido-amino acid].
-
Protocol 2: General Procedure for CuAAC Labeling of Peptides
This protocol provides a general method for labeling an alkyne-containing peptide with an azide-functionalized molecule.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Prepare stock solutions:
-
Dissolve the alkyne-peptide in the reaction buffer.
-
Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
-
-
Set up the reaction:
-
In a microcentrifuge tube, combine the alkyne-peptide solution and the azide-functionalized molecule.
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiate the reaction:
-
Add the sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubate:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Monitor the reaction progress and determine the yield of the labeled peptide using reverse-phase HPLC.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental workflows is essential for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate a G-Protein Coupled Receptor (GPCR) signaling pathway studied using click chemistry and a general workflow for comparing click chemistry efficiency.
Caption: GPCR signaling pathway initiated by a click-labeled ligand.
Caption: Workflow for comparing click chemistry efficiency.
Conclusion
The choice of click chemistry reaction and the specific amino acid to be modified are critical decisions in the design of bioconjugation experiments. This guide provides a foundation for making these choices by presenting a comparative analysis of reaction efficiencies. SPAAC and Tetrazine Ligation offer excellent bioorthogonality for in vivo applications, with a growing body of quantitative kinetic data available for different unnatural amino acids. CuAAC remains a robust and high-yielding method for in vitro applications, though care must be taken to mitigate copper toxicity. The provided protocols and workflows offer a starting point for researchers to quantitatively assess the efficiency of these powerful reactions in their specific experimental contexts, ultimately enabling the precise and effective modification of proteins for a wide range of applications in research, diagnostics, and therapeutics.
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-L-homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Incorporating a Bioorthogonal Handle into Biologically Active Peptides.
The synthesis of peptides with non-canonical amino acids has opened new avenues for enhancing their therapeutic properties and enabling novel functionalities. Among these, Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) has emerged as a valuable building block, primarily due to the introduction of a terminal alkyne group. This bioorthogonal handle allows for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating the attachment of various moieties such as imaging agents, targeting ligands, and polyethylene glycol (PEG) chains. This guide provides a comparative analysis of the biological activity of peptides synthesized with Fmoc-L-Hpg, drawing upon available experimental data to objectively assess its performance against native peptides and other modified analogues.
Impact on Protein Synthesis and Cellular Metabolism
The incorporation of L-homopropargylglycine (Hpg) into proteins, where it acts as a methionine analogue, has been studied to understand its effects on cellular processes. In a comparative study using Arabidopsis thaliana, Hpg was found to be a more effective non-canonical amino acid for nascent enzyme tagging compared to azidohomoalanine (AHA).[1][2] This is attributed to Hpg causing less metabolic disruption and cell death.[2] Mass spectrometry analysis confirmed that Hpg replaces methionine in peptides, and its incorporation could be readily verified even in whole proteome extracts.[2]
Table 1: Comparison of L-homopropargylglycine (Hpg) and Azidohomoalanine (AHA) Incorporation in Arabidopsis thaliana
| Parameter | L-homopropargylglycine (Hpg) | Azidohomoalanine (AHA) | Reference |
| Metabolic Disruption | Lower | Higher | [1][2] |
| Cell Death | Lower | Higher | [2] |
| Tagging Verification | Readily verifiable in whole proteome extracts | Less readily verifiable | [2] |
| Protein Groups with Verified Tagging | 3.2% of identified protein groups | Not specified | [2] |
Antimicrobial Activity: A Balancing Act
The modification of antimicrobial peptides (AMPs) is a common strategy to enhance their efficacy and stability. While direct comparative data for Hpg-containing AMPs is limited, the principles of AMP modification provide a framework for understanding its potential impact. Key factors influencing AMP activity are net charge, hydrophobicity, and secondary structure.[3]
Alternative Modifications: Studies on other AMP modifications show that increasing the net positive charge, often by substituting neutral amino acids with lysine, can enhance antimicrobial activity, particularly against Gram-negative bacteria.[4] For instance, modifying the scorpion-derived peptide Stigmurin by replacing serine and glycine with lysine increased its net charge from +2 to +7 and broadened its activity spectrum.[4]
Expected Impact of L-Hpg: The incorporation of Hpg, a relatively small and minimally disruptive amino acid, is not expected to significantly alter the overall charge or helicity of an AMP. Its primary role would be to serve as a handle for further modifications. For example, attaching a cationic moiety via click chemistry could potentially enhance its antimicrobial potency in a manner similar to lysine substitution. However, the addition of bulky groups could also disrupt the amphipathic structure crucial for membrane interaction, potentially reducing activity.
Receptor Binding Affinity: The Importance of Specific Interactions
The binding of a peptide to its receptor is highly dependent on specific interactions between amino acid side chains and the receptor's binding pocket. Modifications to a peptide's sequence can either enhance or diminish its binding affinity.
Case Study: Neuropeptide Y (NPY) Receptors: The interaction of Neuropeptide Y (NPY) and its analogues with Y receptors is well-studied. The C-terminal region of NPY is crucial for binding, and even subtle changes can significantly impact affinity.[5][6][7][8] For example, alanine scanning mutagenesis has identified key residues in the human Y1 receptor that are critical for NPY binding.[6] Different NPY receptors exhibit distinct binding poses for the peptide, highlighting the conformational plasticity required for recognition.[5]
Potential Effects of L-Hpg Incorporation: Replacing a key residue in a peptide like NPY with Hpg would likely alter its binding affinity. If Hpg replaces an amino acid directly involved in a critical receptor contact, a decrease in affinity would be expected. However, if it replaces a non-essential residue, the impact may be minimal. The true value of incorporating Hpg lies in the potential for subsequent modifications. For example, attaching a known pharmacophore to the Hpg alkyne handle could potentially create a novel ligand with enhanced or altered receptor affinity and selectivity.
Enzymatic Stability: Resisting Degradation
A major challenge in the therapeutic use of peptides is their rapid degradation by proteases. Various strategies are employed to improve peptide stability, including the incorporation of non-proteinogenic amino acids.[9]
Strategies for Enhancing Stability:
-
N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.
-
Cyclization: Creating cyclic peptides can restrict the conformation, making them less susceptible to protease recognition.
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can significantly reduce proteolytic cleavage.[9]
-
Use of sterically hindered amino acids: Introducing bulky or unusually structured amino acids can sterically hinder protease access.[10]
L-Hpg's Potential Contribution: The impact of a single Hpg substitution on enzymatic stability would depend on its position within the peptide. If placed at a cleavage site, the non-natural side chain might hinder protease recognition. However, the most significant stability enhancement would likely come from post-synthetic modification of the Hpg residue. For instance, "stapling" a peptide by clicking a linker to two Hpg residues could create a more rigid and protease-resistant structure. Similarly, attaching a PEG chain (PEGylation) via the alkyne handle can shield the peptide from enzymatic degradation and improve its pharmacokinetic profile.
Cellular Uptake: Facilitating Internalization
Cell-penetrating peptides (CPPs) are short peptides that can traverse cell membranes and deliver molecular cargo. The efficiency of cellular uptake is influenced by the peptide's sequence, charge, and conformation.
Case Study: TAT Peptide: The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-known CPP. Its cellular uptake is dependent on electrostatic interactions and is conformationally sensitive.[11] Studies have shown that modifying CPPs can significantly impact their internalization efficiency. For example, multivalent versions of TAT and other CPPs have been shown to enhance cellular uptake.[12]
How L-Hpg Could Influence Uptake: Incorporating Hpg into a CPP like TAT would provide a site for attaching various molecules that could modulate its uptake. For instance, conjugating a targeting ligand could direct the CPP to specific cell types. Alternatively, attaching a fluorescent dye would allow for the visualization and quantification of cellular uptake.[13] A study on a porphyrin-TAT conjugate showed significantly higher cellular internalization compared to the porphyrin alone.[13] This demonstrates the potential of using a CPP as a delivery vector, a role that could be facilitated by the versatile chemistry of Hpg.
Experimental Protocols
Detailed methodologies for assessing the biological activities discussed above are crucial for comparative studies.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterial strain.
-
Procedure:
-
Prepare a serial dilution of the peptide in a 96-well microtiter plate.
-
Add a standardized inoculum of the test bacteria to each well.
-
Incubate the plate at an appropriate temperature and time.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
2. Receptor Binding Assay (Competitive Binding Assay)
-
Objective: To determine the binding affinity (Ki or IC50) of a peptide to its receptor.
-
Procedure:
-
Incubate a constant concentration of a radiolabeled or fluorescently labeled ligand with cells or membranes expressing the target receptor.
-
Add increasing concentrations of the unlabeled test peptide.
-
After incubation, separate the bound and free labeled ligand.
-
Measure the amount of bound labeled ligand and calculate the concentration of the test peptide that inhibits 50% of the specific binding (IC50).
-
3. Enzymatic Stability Assay (In Vitro Plasma Stability)
-
Objective: To determine the half-life of a peptide in plasma.
-
Procedure:
-
Incubate the peptide at a known concentration in plasma at 37°C.
-
At various time points, take aliquots of the mixture and quench the enzymatic activity (e.g., by adding acid or organic solvent).
-
Analyze the amount of intact peptide remaining in each aliquot using HPLC or LC-MS.
-
Plot the percentage of remaining peptide against time and calculate the half-life.
-
4. Cellular Uptake Assay (Flow Cytometry)
-
Objective: To quantify the internalization of a fluorescently labeled peptide into cells.
-
Procedure:
-
Synthesize the peptide with a fluorescent tag, potentially via click chemistry to an Hpg residue.
-
Incubate cells with the fluorescently labeled peptide for a specific time.
-
Wash the cells to remove any non-internalized peptide.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
-
Visualizing the Workflow and Concepts
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative biological evaluation of peptides.
Signaling Pathway Implication: GPCR Activation
Caption: A generalized GPCR signaling pathway initiated by peptide binding.
Conclusion
The incorporation of this compound into peptides offers a powerful tool for post-synthetic modification, enabling a wide range of applications in research and drug development. While direct comparative data on the biological activity of Hpg-containing peptides versus their native counterparts is still emerging, the existing body of research on peptide modification provides a strong basis for predicting its impact. The minimal steric hindrance of the homopropargyl group suggests that Hpg itself may have a limited direct effect on a peptide's intrinsic biological activity, making it an ideal candidate for introducing a bioorthogonal handle without significantly perturbing function. The true potential of this technology lies in the subsequent "click" modifications, which can be tailored to enhance specific biological properties such as antimicrobial potency, receptor binding affinity, enzymatic stability, and cellular uptake. Future research should focus on direct, quantitative comparisons to fully elucidate the structure-activity relationships of Hpg-modified peptides and to realize their full therapeutic potential.
References
- 1. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]
- 5. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 10. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants for cellular uptake of Tat protein of human immunodeficiency virus type 1 in brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Triazole Linkages from CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for forging robust covalent connections in a variety of applications, from drug development to materials science.[1][2] A key feature of this reaction is the formation of a 1,4-disubstituted 1,2,3-triazole linkage, a heterocyclic moiety renowned for its exceptional stability.[3][4] This guide presents an objective comparison of the triazole linkage's stability against other common bioconjugation linkages, supported by experimental data and detailed protocols for assessing linkage integrity.
The triazole ring is not merely a passive linker; its aromatic character, significant dipole moment, and hydrogen bond accepting capabilities can influence the physicochemical properties of the resulting conjugate.[1][4] More importantly, its inherent stability across a wide range of chemical and biological conditions makes it a superior choice for applications demanding long-term in vivo half-life and robust performance.[1][3]
Quantitative Comparison of Linkage Stability
The stability of a chemical linkage is a critical determinant of its performance, particularly in biological systems. The following tables summarize the stability of the triazole linkage in comparison to other frequently used linkages under various stress conditions. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, this compilation provides a comparative overview based on established scientific consensus and available data.[2]
Table 1: Comparative Stability to Hydrolysis
| Linkage Type | Stability at pH 7.4 | Stability in Acidic Conditions (e.g., pH < 5) | Stability in Basic Conditions (e.g., pH > 9) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages, resistant to hydrolysis across a broad pH range.[3][4] |
| Amide | Highly Stable | Moderately Stable (cleavage can occur at high temp) | Moderately Stable (cleavage can occur at high temp) | While generally stable, it is the native peptide bond and can be a target for proteases.[1][3] |
| Ester | Prone to Hydrolysis | Labile | Labile | Often used in prodrug strategies where controlled release is desired.[3] |
| Thioether | Highly Stable | Highly Stable | Highly Stable | A very robust and stable linkage.[1] |
| Oxime | Generally Stable | Moderately Stable (pH-dependent) | Generally Stable | Stability can be influenced by pH.[3] |
| Hydrazone | Generally Stable | Labile (pH-dependent cleavage) | Generally Stable | Stability is often pH-dependent, allowing for cleavage in acidic endosomal compartments.[1] |
| Disulfide | Stable at Neutral pH | Stable | Stable | Readily cleaved by reducing agents like glutathione, making it useful for intracellular drug delivery.[3] |
Table 2: Comparative Stability in Biological Mimicking Environments
| Linkage Type | Stability in Serum/Plasma (Enzymatic Degradation) | Stability to Reducing Agents (e.g., DTT, TCEP, Glutathione) | Stability to Oxidizing Agents (e.g., H₂O₂) |
| 1,2,3-Triazole | Highly Stable: Not recognized by common proteases or other metabolic enzymes.[1] | Highly Stable[3][4] | Highly Stable[4] |
| Amide | Susceptible: The primary target of proteases.[1] | Highly Stable[3] | Generally Stable |
| Ester | Rapidly Cleaved by Esterases[3] | Stable[3] | Generally Stable |
| Thioether | Highly Stable: Resistant to enzymatic cleavage.[1] | Highly Stable | Can be susceptible to oxidation to sulfoxide and sulfone. |
| Oxime | Moderately Stable[3] | Stable[3] | Generally Stable |
| Hydrazone | Generally Stable[1] | Stable | Generally Stable |
| Disulfide | Cleaved by Thiols (e.g., Glutathione)[3] | Readily Cleaved[3] | Can be formed by oxidation of thiols. |
Experimental Protocols
To empirically assess the stability of a triazole linkage, a forced degradation study is the standard methodology.[2][5] This involves subjecting the triazole-containing molecule to various stress conditions and monitoring its integrity over time, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Forced Degradation Study
Objective: To determine the stability of a triazole-linked bioconjugate under various stress conditions (acidic, basic, oxidative, and reductive).
Materials:
-
Triazole-linked bioconjugate of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
10 mM dithiothreitol (DTT) or glutathione (GSH) in phosphate-buffered saline (PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Quenching solutions (e.g., 0.1 M NaOH for acidic samples, 0.1 M HCl for basic samples)
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or water). Dilute the stock solution into the respective stress buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).[5] Include a control sample diluted in PBS (pH 7.4) and stored at 4°C.
-
Stress Conditions:
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).[5]
-
Quenching: Quench the reactions if necessary (e.g., neutralize acidic and basic samples).[5]
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS.
-
Data Analysis: Quantify the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at t=0.[5]
Protocol 2: In Vitro Serum/Plasma Stability Assay
Objective: To evaluate the stability of the triazole-linked bioconjugate against enzymatic degradation in a simulated physiological environment.
Materials:
-
Triazole-linked bioconjugate of interest
-
Fresh animal or human serum/plasma
-
Incubator at 37°C
-
Precipitating solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or ice-cold ethanol.[6]
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate (e.g., 1 mg/mL in DMSO).[6]
-
Incubation: Pre-warm the serum/plasma to 37°C. Spike the serum/plasma with the bioconjugate stock solution to a final concentration of 50-100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect enzyme activity. Incubate the mixture at 37°C.[6]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.[6]
-
Protein Precipitation: To each aliquot, add 2-3 volumes of the ice-cold precipitating solution to precipitate serum proteins. Vortex and then centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes.[6]
-
Analysis: Carefully collect the supernatant and analyze by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.[6]
Visualizations
The following diagrams illustrate the CuAAC reaction and a general workflow for assessing the stability of the resulting linkage.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: General workflow for a forced degradation stability study.
Conclusion
The 1,2,3-triazole linkage formed via the CuAAC reaction exhibits exceptional stability across a broad spectrum of chemical and biological conditions.[1] It is highly resistant to hydrolysis, enzymatic degradation, and redox challenges, making it a superior linker for bioconjugates that require long-term stability and a robust in vivo profile.[1][3] Compared to other common linkages such as esters, amides (in the context of enzymatic cleavage), and disulfides, the triazole offers unparalleled robustness.[1] While other stable linkages like thioethers and oximes are available, the efficiency, reliability, and bioorthogonality of the CuAAC reaction make the triazole linkage a highly attractive and widely adopted strategy in modern drug development and chemical biology.
References
Harnessing Click Chemistry for Advanced Drug Development: A Comparative Guide to Fmoc-L-homopropargylglycine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides and proteins is a cornerstone of modern drug development, enabling the creation of highly targeted therapeutics such as antibody-drug conjugates (ADCs) and long-acting peptide hormones. The introduction of bioorthogonal "click chemistry" handles into these biomolecules has revolutionized this field. Fmoc-L-homopropargylglycine, a non-canonical amino acid, serves as a key building block for introducing a terminal alkyne group into a peptide sequence via solid-phase peptide synthesis (SPPS). This alkyne handle is then ready for highly specific and efficient conjugation with azide-containing molecules through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This guide provides a comparative analysis of this compound and its alternatives in the context of peptide synthesis and subsequent bioconjugation, supported by experimental data and detailed protocols. We will explore a representative case study: the synthesis of a modified peptide for targeted drug delivery.
Comparative Analysis of "Clickable" Amino Acid Building Blocks
The choice of the "clickable" amino acid can impact synthesis efficiency, reaction kinetics, and the properties of the final conjugate. Below is a comparison of this compound with a common alternative, Fmoc-L-propargylglycine, and an azide-containing counterpart, Fmoc-ε-azido-L-lysine.
| Parameter | This compound | Fmoc-L-propargylglycine | Fmoc-ε-azido-L-lysine |
| Reactive Handle | Terminal Alkyne | Terminal Alkyne | Terminal Azide |
| Side Chain Length | 4-carbon chain | 3-carbon chain | 4-carbon chain with terminal azide |
| Typical SPPS Coupling Efficiency | >99% with standard coupling reagents | >99% with standard coupling reagents | >99% with standard coupling reagents |
| CuAAC Reaction Rate | Good reactivity with azide partners.[1] | Generally similar to homopropargylglycine, with modest differences observed between various alkynes.[1] | Reacts with alkyne partners. |
| Key Advantages | Readily incorporated into peptides; stable alkyne handle.[2] | Shorter side chain may be desirable in some structural contexts. | Provides the azide moiety for reaction with alkyne-modified molecules; orthogonal to alkyne handles.[3][4][5] |
| Considerations | Cost can be higher than standard amino acids.[2] | May have slightly different steric hindrance compared to the homo- version. | The azide group is stable to piperidine and TFA but can be sensitive to reducing environments.[4] |
Case Study: Synthesis of a Peptide-Drug Conjugate for Targeted Delivery
This case study outlines the development of a peptide-drug conjugate where a cell-penetrating peptide (CPP) is functionalized with a cytotoxic drug using click chemistry. The CPP is synthesized with an alkyne handle using this compound, which is then conjugated to an azide-modified drug.
Experimental Workflow
The overall process involves three main stages: solid-phase peptide synthesis of the alkyne-modified peptide, synthesis of the azide-modified drug, and the final CuAAC conjugation.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Modified Peptide
This protocol describes the manual synthesis of a model alkyne-modified peptide on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 300 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a Poly-Prep chromatography column.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 8 mL of 20% (v/v) piperidine in DMF for 20 minutes. Wash the resin 3 times with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), diisopropylcarbodiimide (DIC, 3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation solution to the resin and allow it to react for 30-40 minutes at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin 3 times with DMF.
-
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the amino acid coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described above.
-
Cleavage and Deprotection:
-
Dry the peptidyl resin under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-modified peptide with an azide-modified drug.
-
Preparation of Stock Solutions:
-
Alkyne-modified peptide: 10 mM in water/DMSO.
-
Azide-modified drug: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 100 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 200 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide (1 equivalent) with the azide-modified drug (1.5 equivalents).
-
In a separate tube, pre-mix CuSO₄ (25 equivalents relative to the azide) and THPTA (50 equivalents relative to the azide) to form the copper(I) complex.
-
Add the copper-ligand complex to the peptide/drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents relative to the azide).
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the resulting peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and catalyst. Lyophilize the pure fractions.
Alternative Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of the copper catalyst is a concern, such as in live-cell labeling, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative.[3][6] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.[6][7]
SPAAC Experimental Workflow
Protocol for SPAAC Conjugation:
-
Preparation of Reactants:
-
Dissolve the azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-modified drug in DMSO.
-
-
Reaction:
-
To the azide-modified peptide solution, add the DBCO-modified drug (typically 1.5-3 molar excess). The final DMSO concentration should be kept low (e.g., <10%) to maintain peptide solubility.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification: Purify the conjugate by RP-HPLC.
Performance Comparison: CuAAC vs. SPAAC
| Feature | CuAAC (using this compound) | SPAAC (using Fmoc-ε-azido-L-lysine & DBCO) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Copper cytotoxicity can be a concern for in vivo applications.[8] | Excellent biocompatibility, suitable for live-cell and in vivo studies.[6][7] |
| Reaction Rate | Generally very fast (minutes to a few hours). | Can be slower than CuAAC, depending on the specific strained alkyne used. |
| Reagent Cost | Terminal alkynes and copper reagents are generally less expensive. | Strained cyclooctynes (e.g., DBCO) can be significantly more expensive. |
| Side Reactions | Copper can mediate oxidative damage to peptides and proteins.[8] | Some strained alkynes can have side reactions with thiols. |
| Typical Yield | High to quantitative under optimized conditions.[9] | High to quantitative. |
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Fmoc-L-Homopropargylglycine in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) has emerged as a valuable non-canonical amino acid for the precise chemical modification of peptides and proteins. Its key feature is a terminal alkyne group, which serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a comprehensive overview of Fmoc-L-Hpg's applications, objectively compares its performance with alternatives, and presents supporting experimental data and protocols.
Performance Comparison: Fmoc-L-Hpg vs. Alternatives
The primary advantage of Fmoc-L-Hpg lies in its utility for introducing a bioorthogonal alkyne handle into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the subsequent site-specific conjugation of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), carbohydrates, and small molecule drugs.
Comparison with Fmoc-L-Propargylglycine
Fmoc-L-propargylglycine is a structurally similar and less expensive alternative to Fmoc-L-Hpg.[1] However, a critical distinction lies in their biological compatibility. L-homopropargylglycine is readily accepted by wild-type methionyl-tRNA synthetase (MetRS), enabling its incorporation into proteins in auxotrophic E. coli strains and in vitro translation systems.[1] This makes Fmoc-L-Hpg the superior choice for applications involving the biosynthesis of peptide and protein libraries for display technologies.[1]
| Feature | This compound (Fmoc-L-Hpg) | Fmoc-L-Propargylglycine |
| Structure | Contains a three-carbon linker between the amino acid backbone and the alkyne. | Contains a one-carbon linker between the amino acid backbone and the alkyne. |
| Cost | More expensive.[1] | Less expensive. |
| Acceptance by MetRS | Readily accepted by wild-type methionyl-tRNA synthetase.[1] | Not accepted by wild-type methionyl-tRNA synthetase.[1] |
| Primary Application | SPPS and biosynthetic incorporation for CuAAC. | Primarily used in SPPS for CuAAC. |
Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Applications and Experimental Data
Fmoc-L-Hpg has found utility in a range of applications, primarily centered around the site-specific modification of peptides and proteins.
Glycopeptide Synthesis for Vaccine Development
The ability to attach specific carbohydrate antigens to peptide backbones is crucial for the development of synthetic vaccines. Fmoc-L-Hpg facilitates this by allowing the precise installation of an alkyne handle into a peptide sequence, which can then be "clicked" with an azide-modified carbohydrate. This approach has been used in the development of glycopeptide-based vaccine candidates against HIV.[1]
Fluorescent Labeling for Imaging and Diagnostics
The alkyne group of Fmoc-L-Hpg serves as an attachment point for azide-functionalized fluorescent dyes. This enables the site-specific labeling of peptides and proteins for various imaging applications, including fluorescence microscopy and flow cytometry. This method offers a high degree of control over the labeling site compared to traditional methods that target natural amino acid side chains (e.g., lysine or cysteine), which may be present at multiple locations in the protein.
Development of PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Fmoc-L-Hpg can be incorporated into a peptide-based PROTAC linker, providing a convenient handle for attaching the target-binding ligand or the E3 ligase ligand via CuAAC.[2][3][4] This modular approach simplifies the synthesis and optimization of PROTACs.[3]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Hpg
This protocol outlines the manual synthesis of a peptide containing L-homopropargylglycine using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids (including Fmoc-L-Hpg)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for 10 minutes and drain.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To incorporate Fmoc-L-Hpg, use it as you would any other Fmoc-protected amino acid in the coupling step.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times), then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes the "clicking" of an azide-containing molecule to a peptide bearing a homopropargylglycine residue.
Materials:
-
Hpg-containing peptide
-
Azide-functionalized molecule (e.g., fluorescent dye, carbohydrate)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed to dissolve the azide)
Procedure:
-
Dissolve Peptide: Dissolve the purified Hpg-containing peptide in PBS (pH 7.4) to a final concentration of 1-2 mg/mL.
-
Prepare Reagent Stocks:
-
Prepare a 100 mM stock solution of the azide-functionalized molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution, the azide stock solution (typically 1.5-3 equivalents relative to the peptide), and the THPTA stock solution (to a final concentration of 1-5 mM).
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.
Visualizations
Caption: Experimental workflow for peptide modification using Fmoc-L-Hpg.
Caption: Conceptual diagram of a PROTAC utilizing L-Homopropargylglycine.
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling with Fmoc-L-Homopropargylglycine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fmoc-L-homopropargylglycine (Fmoc-HPG) and its alkyne-containing analogs for metabolic labeling of newly synthesized proteins. This technique, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization and enrichment of proteins produced within a specific timeframe.
Introduction to Alkyne-Containing Amino Acid Analogs
This compound (Fmoc-HPG) is a widely used non-canonical amino acid for metabolic labeling. As a methionine analog, its deprotected form, L-homopropargylglycine (HPG), is incorporated into nascent polypeptide chains by the cellular translational machinery. The terminal alkyne group of HPG serves as a bioorthogonal handle for "click" chemistry, enabling the covalent attachment of reporter molecules such as fluorophores or biotin for downstream analysis.
Several analogs of Fmoc-HPG exist, each with distinct properties that can influence their suitability for metabolic labeling studies. This guide focuses on a comparison between Fmoc-HPG and two such analogs: Fmoc-L-propargylglycine (Fmoc-Pra) and p-ethynyl-L-phenylalanine.
Comparative Performance and Physicochemical Properties
Direct comparative studies detailing the metabolic labeling efficiency of Fmoc-HPG and its analogs are limited in publicly available literature. However, by compiling data from individual studies, we can infer their relative performance.
| Feature | This compound (Fmoc-HPG) | Fmoc-L-Propargylglycine (Fmoc-Pra) | p-Ethynyl-L-phenylalanine |
| Analogue of | Methionine | Alanine (structurally) | Phenylalanine/Tryptophan |
| Incorporation Mechanism | Incorporated by wild-type methionyl-tRNA synthetase (MetRS) in place of methionine.[1] | Not a substrate for wild-type MetRS, making it generally unsuitable for standard BONCAT protocols.[1] | Primarily acts as a tryptophan hydroxylase inhibitor; its utility for general metabolic labeling is not well-established.[2] |
| Labeling Efficiency | Established for BONCAT, though with a reported incorporation rate approximately 500 times lower than that of methionine.[3] | Not efficiently incorporated into proteins via the methionine pathway in wild-type cells.[1] | Not typically used for metabolic labeling of the entire proteome. |
| Reported Cytotoxicity | Can exhibit cytotoxicity at higher concentrations. | Data on cytotoxicity in the context of metabolic labeling is limited. | Can affect serotonin biosynthesis due to its inhibitory action on tryptophan hydroxylase.[2] |
| Primary Application | Metabolic labeling of newly synthesized proteins (BONCAT).[4] | Building block in solid-phase peptide synthesis (SPPS).[5] | Potent and selective inhibitor of tryptophan hydroxylase.[2] |
Experimental Protocols
The following are generalized protocols for metabolic labeling using alkyne-containing amino acids. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Methionine Depletion (for Methionine Analogs):
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Incubate the cells in methionine-free medium for 30-60 minutes at 37°C and 5% CO₂.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing the methionine-free medium with the desired concentration of the alkyne-containing amino acid (e.g., 25-50 µM for HPG).[6]
-
Remove the depletion medium and add the labeling medium to the cells.
-
Incubate for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Click Chemistry Reaction:
-
The cell lysate containing the alkyne-labeled proteins is now ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
-
Click Reaction:
-
To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail containing a fluorescent azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate or TCEP), and a copper chelator (e.g., TBTA).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins using a suitable method (e.g., acetone or methanol/chloroform precipitation).
-
Wash the protein pellet with cold methanol.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an appropriate gel imaging system.
-
Visualizations
Experimental Workflow for Metabolic Labeling and Analysis
Caption: General workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Signaling Pathway Context: Protein Synthesis
Caption: Incorporation of alkyne analogs into the protein synthesis pathway.
References
- 1. An Optimized Synthesis of this compound-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 942518-21-0 | Benchchem [benchchem.com]
- 5. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-L-homopropargylglycine: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Fmoc-L-homopropargylglycine, ensuring the protection of laboratory personnel and the environment.
This compound is a widely utilized amino acid derivative in peptide synthesis and drug development. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle and dispose of this chemical with caution to minimize any potential risks.[1] Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat is required to protect from potential spills.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, and avoid inhaling dust.[2]
Although not classified as hazardous, some safety data sheets indicate that this compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[2]
II. Disposal of Solid this compound
Unused, expired, or contaminated solid this compound should be disposed of as hazardous chemical waste.[3][4]
Step-by-Step Procedure:
-
Segregation: Do not mix solid this compound with other types of waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][5]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
III. Disposal of Liquid Waste Containing this compound
Liquid waste, such as solutions from peptide synthesis or analytical procedures containing this compound, must also be treated as hazardous waste.
Step-by-Step Procedure:
-
Collection: Collect all liquid waste in a designated, leak-proof container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
Storage: Store the sealed container in a designated SAA, segregated from incompatible chemicals.
-
Disposal: Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste management company.
IV. Disposal of Contaminated Materials
Any disposable items that have come into contact with this compound are considered contaminated solid waste. This includes items like gloves, weighing paper, pipette tips, and spill cleanup materials.
Disposal Procedure:
-
Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[3]
V. Spill Management
In the event of a spill, follow these procedures:
-
Safety First: Ensure the area is well-ventilated and wear appropriate PPE. Avoid creating dust from solid spills.[2][4]
-
Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[3]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[3]
Data Summary and Disposal Workflow
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 942518-21-0 | [7][8] |
| GHS Classification | Not classified as hazardous | [1] |
| Primary Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause skin and eye irritation. | [2] |
| Required PPE | Safety glasses, chemical-resistant gloves, lab coat. | |
| Solid Waste Disposal | Treat as hazardous waste. Segregate, package in a sealed and labeled container, and dispose of via a licensed contractor. | [3][4][5] |
| Liquid Waste Disposal | Treat as hazardous waste. Collect in a sealed, labeled container and dispose of via a licensed contractor. | [3] |
| Contaminated Materials | Treat as hazardous waste. Collect in a designated, labeled container for disposal. | [3][4] |
| Spill Cleanup | Avoid dust formation. Sweep up solid, clean area, and collect all materials as hazardous waste. | [2][4] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. astechireland.ie [astechireland.ie]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-homopropargylglycine Novabiochem 942518-21-0 [sigmaaldrich.com]
- 8. This compound | 942518-21-0 | Benchchem [benchchem.com]
Essential Safety and Operational Guide for Handling Fmoc-L-homopropargylglycine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Fmoc-L-homopropargylglycine. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and ensure experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following recommendations are based on best practices for handling similar Fmoc-protected amino acids and compounds containing an alkyne group.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, strict adherence to Personal Protective Equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety. A thorough risk assessment of specific laboratory tasks should always be conducted to determine if additional PPE is required.[1][3]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must comply with ANSI Z87.1 standards.[1][4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as when working with larger volumes.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. It is advisable to consult the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving may be necessary for enhanced protection. Gloves should be removed and replaced immediately after any contact with the chemical.[1][4][5] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and clothing from chemical splashes and spills.[1][4] |
| Chemical-Resistant Apron | Recommended for operations with a higher risk of splashing, to be worn over the lab coat.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][4] |
| Respirator/Dust Mask | Recommended when weighing and handling the powder if a fume hood is not available or as an additional precaution to avoid inhalation of dust particles.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of the compound.[4]
Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperatures are between 15-25°C or as specified by the supplier.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can affect the compound's stability.[4]
-
Inert Atmosphere: For applications that are sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[4][5]
Weighing and Solution Preparation:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[3]
-
Weighing: Carefully weigh the desired amount of the solid compound using a tared weigh boat. Avoid generating dust.[3]
-
Transfer: Slowly transfer the weighed solid into the reaction vessel.[3]
-
Dissolution: Add the appropriate solvent (e.g., DMF, DMSO) to dissolve the compound.[4][6]
Experimental Protocol: General Coupling Procedure in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) within a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF.[1]
-
Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc group.[1]
-
-
Activation of this compound:
-
Coupling Reaction:
-
Post-Coupling:
-
Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and to comply with institutional and governmental regulations.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."[1]
-
Liquid Waste: Collect all solutions containing the compound and solvents in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour down the drain.[1][4]
-
-
Container Management:
-
Storage and Disposal:
Caption: Decision tree for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
